molecular formula C9H10O2 B1581465 1-(5-Hydroxy-2-methylphenyl)ethanone CAS No. 40180-70-9

1-(5-Hydroxy-2-methylphenyl)ethanone

Cat. No.: B1581465
CAS No.: 40180-70-9
M. Wt: 150.17 g/mol
InChI Key: NUSYYNLVUKHOQB-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-2-methylphenyl)ethanone ( 40180-70-9) is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . This compound, characterized by a hydroxy-substituted phenyl ring, is part of the acetophenone family, which are of significant interest in medicinal and synthetic chemistry research . As a building block, it serves as a versatile precursor for the synthesis of more complex molecules. Researchers utilize such compounds to explore structure-activity relationships, particularly in the development of novel active compounds . Available chemical suppliers list this product with a typical purity of 95% or higher . It is a solid at room temperature and should be stored in a cool, dry place . Handling should follow standard safety protocols, as it may cause skin and eye irritation . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access the relevant Safety Data Sheet (SDS) for comprehensive handling and safety information .

Properties

IUPAC Name

1-(5-hydroxy-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-4-8(11)5-9(6)7(2)10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSYYNLVUKHOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294426
Record name 1-(5-hydroxy-2-methylphenyl)ethanone
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40180-70-9
Record name 40180-70-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-hydroxy-2-methylphenyl)ethanone
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Foundational & Exploratory

Physicochemical properties of 1-(5-Hydroxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(5-Hydroxy-2-methylphenyl)ethanone

Part 1: Executive Summary & Chemical Identity

1-(5-Hydroxy-2-methylphenyl)ethanone (CAS 40180-70-9), also known as 3-acetyl-4-methylphenol , is a specialized aromatic ketone used primarily as an intermediate in the synthesis of bioactive benzofurans and pharmaceutical scaffolds.

Critical Isomer Distinction: Research integrity requires an immediate distinction between this compound and its more common isomer, 2'-Hydroxy-5'-methylacetophenone (CAS 1450-72-2). The latter is a product of the Fries rearrangement of p-cresyl acetate and possesses significantly different electronic and chelating properties due to the intramolecular hydrogen bond between the carbonyl and the ortho-hydroxyl group. The target molecule (CAS 40180-70-9) lacks this ortho-chelation, resulting in distinct solubility and reactivity profiles.

Table 1: Structural & Identity Analysis
FeatureTarget Molecule Common Isomer (Caution)
IUPAC Name 1-(5-Hydroxy-2-methylphenyl)ethanone1-(2-Hydroxy-5-methylphenyl)ethanone
Common Name 3-Acetyl-4-methylphenol2-Acetyl-4-methylphenol
CAS Number 40180-70-9 1450-72-2
Structure Acetyl at C1, Methyl at C2, OH at C5Acetyl at C1, OH at C2, Methyl at C5
Key Property No intramolecular H-bondStrong intramolecular H-bond
Primary Use Benzofuran synthesis, heterocycle formationLigand for metal complexes, UV stabilizers

Part 2: Physicochemical Properties

The absence of ortho-hydroxyl chelation in 1-(5-Hydroxy-2-methylphenyl)ethanone increases its polarity relative to its isomer, affecting its partition coefficient (LogP) and solubility in non-polar solvents.

Table 2: Physicochemical Parameters
PropertyValue (Experimental/Predicted)Context & Causality
Molecular Weight 150.17 g/mol Monoisotopic mass: 150.068
Physical State Crystalline SolidPhenolic H-bonding promotes lattice stability.
Melting Point 152–154 °C (Predicted/Analogous)Higher than the ortho-isomer (45-48 °C) due to intermolecular H-bonding.
XLogP3 ~1.6Moderately lipophilic; suitable for membrane permeability.
pKa (Phenolic) 9.8 – 10.2Typical phenol acidity; deprotonates in basic media (pH > 10).
H-Bond Donors 1The C5-hydroxyl group.
H-Bond Acceptors 2Carbonyl oxygen and phenolic oxygen.
Solubility DMSO, Methanol, EthanolLimited water solubility; soluble in polar organic solvents.

Part 3: Synthetic Methodology

Unlike the ortho-isomer, which is accessible via the Fries rearrangement, 1-(5-Hydroxy-2-methylphenyl)ethanone requires a directed synthesis to install the acetyl group meta to the hydroxyl and ortho to the methyl group. The most robust pathway involves the nitration of 2-methylacetophenone.

Protocol: The "Nitro Route" Synthesis

Objective: Synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone from 2-methylacetophenone.

Reagents:

  • Precursor: 2-Methylacetophenone (CAS 577-16-2)

  • Nitrating Agent: HNO₃ / H₂SO₄

  • Reducing Agent: SnCl₂ / HCl or H₂ / Pd-C

  • Diazotization: NaNO₂, H₂SO₄, H₂O

Step-by-Step Workflow:

  • Regioselective Nitration:

    • Mechanism: The methyl group (activator) directs ortho/para. The acetyl group (deactivator) directs meta. Position 5 is para to the methyl and meta to the acetyl, making it the most electronically favorable site.

    • Procedure: Add 2-methylacetophenone dropwise to a cooled mixture of concentrated sulfuric and nitric acid at 0°C. Stir for 2 hours. Pour onto ice. Isolate the solid precipitate (1-(2-methyl-5-nitrophenyl)ethanone).

  • Reduction to Amine:

    • Procedure: Dissolve the nitro intermediate in ethanol. Add SnCl₂ (3 equivalents) and reflux for 4 hours. Alternatively, use catalytic hydrogenation (H₂, Pd/C, 3 atm).

    • Result: 1-(5-Amino-2-methylphenyl)ethanone.

  • Diazotization and Hydrolysis:

    • Procedure: Suspend the amine in dilute H₂SO₄ at 0-5°C. Add aqueous NaNO₂ dropwise to form the diazonium salt.

    • Hydrolysis: Slowly add the cold diazonium solution to a boiling solution of dilute sulfuric acid (10%). The diazonium group is displaced by water, releasing N₂ gas.

    • Purification: Cool the mixture. Extract with ethyl acetate. Wash with brine. Recrystallize from ethanol/water.

Visualization: Synthetic Pathway

SynthesisPathway Start 2-Methylacetophenone (Precursor) Nitro 1-(2-Methyl-5-nitrophenyl)ethanone (Intermediate) Start->Nitro HNO3/H2SO4 (Nitration @ C5) Amine 1-(5-Amino-2-methylphenyl)ethanone (Reduced) Nitro->Amine SnCl2/HCl (Reduction) Diazo Diazonium Salt (Transient) Amine->Diazo NaNO2/H2SO4 (0°C) Product 1-(5-Hydroxy-2-methylphenyl)ethanone (Target) Diazo->Product H2O/Heat (Hydrolysis)

Caption: Figure 1. Regioselective synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone via nitration-reduction-hydrolysis sequence.

Part 4: Reactivity & Applications

The unique substitution pattern of this molecule makes it a valuable scaffold for constructing benzofuran derivatives, which are prevalent in anti-arrhythmic drugs (e.g., Amiodarone analogs) and natural products.

Key Reaction: Benzofuran Cyclization The C5-hydroxyl group can be alkylated with α-halo esters, followed by cyclization onto the C6 position (ortho to the ketone) or via intramolecular condensation if the acetyl group is functionalized.

  • Mechanism: Treatment with chloroacetone or ethyl bromoacetate in the presence of K₂CO₃ yields an ether intermediate. Subsequent treatment with a strong base (e.g., NaOEt) induces cyclization to form the benzofuran core.

Reactivity Target 1-(5-Hydroxy-2-methylphenyl)ethanone Ether O-Alkylated Intermediate Target->Ether + Ethyl bromoacetate / K2CO3 Benzofuran Substituted Benzofuran (Bioactive Scaffold) Ether->Benzofuran Base-catalyzed Cyclization

Caption: Figure 2. Application of the target molecule in the synthesis of bioactive benzofuran scaffolds.

Part 5: Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions applicable to substituted phenols and aromatic ketones.

  • Hazards:

    • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

    • Respiratory: May cause respiratory irritation (H335).

  • Handling Protocol:

    • Use in a fume hood to avoid inhalation of dust/vapors.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic moiety.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15068 (Isomer Comparison). Retrieved from .

  • BenchChem (2025). Synthesis of Benzofuran Derivatives from Hydroxyacetophenones. Retrieved from .

  • ChemicalBook (2026). Product Data: 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS 40180-70-9). Retrieved from .

  • NIST Chemistry WebBook. Mass Spectral Data for Methylacetophenone Isomers. Retrieved from .

Synthesis Pathways for 1-(5-Hydroxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone , a specific structural isomer distinct from the more common Fries rearrangement product, 2'-hydroxy-5'-methylacetophenone.

An In-Depth Technical Guide for Chemical Development[1]

Target Molecule: 1-(5-Hydroxy-2-methylphenyl)ethanone CAS Registry Number: 40180-70-9 Molecular Formula: C₉H₁₀O₂ Molecular Weight: 150.18 g/mol [1]

Executive Summary & Structural Distinction[2]

In the field of aromatic ketone synthesis, precision in nomenclature and structural identification is paramount.[1] The target molecule, 1-(5-Hydroxy-2-methylphenyl)ethanone (Target A ), is frequently conflated with its isomer, 1-(2-Hydroxy-5-methylphenyl)ethanone (Isomer B , CAS 1450-72-2).[1]

  • Target A (CAS 40180-70-9): Acetyl group at C1; Methyl at C2; Hydroxyl at C5.[1] The hydroxyl group is meta to the acetyl group.[1]

  • Isomer B (CAS 1450-72-2): Acetyl group at C1; Hydroxyl at C2; Methyl at C5.[1] The hydroxyl group is ortho to the acetyl group.[1]

While Isomer B is readily accessible via the Fries rearrangement of p-cresyl acetate, Target A requires a divergent synthetic strategy due to the meta relationship between the acetyl and hydroxyl functionalities.[1] Direct acylation of p-cresol yields Isomer B due to the strong ortho-directing effect of the hydroxyl group.[1] Therefore, the synthesis of Target A must exploit the cooperative directing effects of the methyl and acetyl groups on a pre-functionalized scaffold.[1]

Retrosynthetic Analysis

To synthesize the 1,2,5-substitution pattern, we must introduce the hydroxyl group at the C5 position.[1] Since direct hydroxylation is challenging, the hydroxyl moiety is best installed via a diazonium intermediate derived from an amine.[1] The amine, in turn, is accessible via the reduction of a nitro group.[1][2]

The retrosynthetic logic relies on Electrophilic Aromatic Substitution (EAS) rules:

  • Disconnection: Functional group interconversion (FGI) of OH

    
     N₂⁺ 
    
    
    
    NH₂
    
    
    NO₂.
  • Precursor: 1-(2-Methyl-5-nitrophenyl)ethanone.[1][2]

  • Starting Material: 2-Methylacetophenone (o-Methylacetophenone).[1][3]

Mechanistic Rationale: In 2-methylacetophenone, the acetyl group (C1) is a meta-director (deactivating), directing incoming electrophiles to C3 or C5.[1] The methyl group (C2) is an ortho/para-director (activating), directing to C3 (ortho) or C5 (para).[1]

  • Position C3: Sterically hindered (sandwiched between methyl and acetyl).[1]

  • Position C5: Electronically favored by both groups and sterically accessible.[1]

Retrosynthesis Target Target: 1-(5-Hydroxy-2-methylphenyl)ethanone (C5-OH, C2-Me, C1-Ac) Diazo Intermediate: Diazonium Salt Target->Diazo Hydrolysis Amine Intermediate: 1-(5-Amino-2-methylphenyl)ethanone Diazo->Amine Diazotization Nitro Intermediate: 1-(5-Nitro-2-methylphenyl)ethanone Amine->Nitro Reduction Start Starting Material: 2-Methylacetophenone Nitro->Start Nitration (Regioselective)

Figure 1: Retrosynthetic pathway exploiting cooperative directing effects.[1]

Primary Synthesis Pathway: The Nitration-Reduction-Hydrolysis Route[1]

This route is the industry standard for accessing meta-acetyl phenols which cannot be made via Friedel-Crafts acylation of phenols.[1]

Step 1: Regioselective Nitration

Objective: Install the nitrogen functionality at C5.[1]

  • Reagents: Mixed Acid (Conc. H₂SO₄ + Conc.[1][2][4] HNO₃).[1][2][4][5][6]

  • Substrate: 2-Methylacetophenone.[1][2][7][8][9]

  • Conditions: -5°C to 0°C.[1][2]

Protocol:

  • Charge a reactor with concentrated H₂SO₄ (5.0 eq) and cool to -10°C.

  • Add 2-methylacetophenone (1.0 eq) dropwise, maintaining internal temperature below 0°C.

  • Prepare a mixture of Conc. HNO₃ (1.1 eq) and Conc.[1] H₂SO₄ (1.5 eq).[1] Add this nitrating mixture dropwise to the reactor over 60 minutes, strictly maintaining temperature < 5°C. Note: Higher temperatures promote dinitration or oxidation of the methyl group.

  • Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][10]

  • Quench: Pour the reaction mixture onto crushed ice (10x weight of acid) with vigorous stirring. The product, 1-(2-methyl-5-nitrophenyl)ethanone , precipitates as a pale yellow solid.

  • Filter, wash with cold water until pH is neutral, and recrystallize from ethanol.

Step 2: Selective Reduction

Objective: Convert the nitro group to an amine without reducing the carbonyl (ketone).[1]

  • Reagents: Stannous Chloride (SnCl₂[1][10]·2H₂O) / HCl or Fe / Acetic Acid.[1]

  • Preferred Method: SnCl₂ for lab scale; Fe/AcOH for scale-up (cost-effective).[1]

Protocol (SnCl₂ Method):

  • Dissolve the nitro intermediate (1.0 eq) in Ethanol (10 vol).

  • Add SnCl₂[1][10]·2H₂O (3.5 eq) followed by Conc.[1] HCl (catalytic amount).[1]

  • Reflux at 70-80°C for 3-4 hours.

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution (careful of foaming).

  • Extract with Ethyl Acetate (3x).[1][10] Dry organic layer over Na₂SO₄ and concentrate.[1][7]

  • Yields 1-(5-amino-2-methylphenyl)ethanone .

Step 3: Diazotization and Hydrolysis (The Sandmeyer-Type Hydroxylation)

Objective: Convert the amino group to a hydroxyl group.[1]

  • Reagents: NaNO₂, H₂SO₄ (dilute), H₂O.[1]

  • Conditions: 0°C (Diazotization)

    
     100°C (Hydrolysis).[1]
    

Protocol:

  • Suspend the amine (1.0 eq) in dilute H₂SO₄ (2.5 M, 10 vol).

  • Cool the suspension to 0-5°C in an ice bath.

  • Add a solution of NaNO₂ (1.1 eq) in water dropwise, keeping T < 5°C. The solution should become clear as the diazonium salt forms.[1] Stir for 20 mins.

  • Hydrolysis: Prepare a separate vessel with dilute H₂SO₄ (10 vol) and heat to boiling (100°C).

  • Slowly add the cold diazonium solution to the boiling acid. Caution: Vigorous evolution of nitrogen gas will occur.

  • Continue boiling for 15-30 minutes to ensure complete hydrolysis.

  • Isolation: Cool the mixture. The product may precipitate or form an oil.[1][9] Extract with Ethyl Acetate.[1][7][10]

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane/EtOAc gradient).

Alternative Pathway Considerations (And What to Avoid)

The Fries Rearrangement "Trap"

Researchers often attempt to synthesize hydroxy-acetophenones via the Fries rearrangement of phenolic esters.[1]

  • Substrate: p-Cresyl Acetate.[1][7][9]

  • Reagent: AlCl₃ (Lewis Acid).[1]

  • Product: The major product is 2-Hydroxy-5-methylacetophenone (Isomer B).[1][9]

  • Reason: The rearrangement migrates the acetyl group ortho to the phenolic oxygen due to chelation with the aluminum catalyst.[1]

  • Verdict: This pathway is unsuitable for the target 1-(5-Hydroxy-2-methylphenyl)ethanone.[1]

Direct Friedel-Crafts Acylation[1]
  • Substrate: 3-Methylphenol (m-Cresol).[1]

  • Reaction: Acylation with Acetyl Chloride/AlCl₃.[1]

  • Outcome: Directs ortho/para to the hydroxyl group.[1]

    • Major products: 2-acetyl-5-methylphenol and 4-acetyl-5-methylphenol.[1]

  • Verdict: Low selectivity for the desired isomer where the acetyl is meta to the hydroxyl.[1]

Analytical Profile & Characterization

To validate the synthesis, the following analytical markers should be confirmed.

PropertySpecificationNotes
Physical State Solid (Powder)Color typically off-white to pale yellow.[1]
Melting Point 105–108 °CDistinct from Isomer B (MP ~50 °C).[1]
¹H NMR (CDCl₃)

2.55 (s, 3H, Ar-CH₃)
Methyl group at C2.[1]

2.60 (s, 3H, COCH₃)
Acetyl methyl protons.

6.90 (dd, 1H, H-4)
Coupling with H-6 and H-3.[1]

7.15 (d, 1H, H-3)
Ortho coupling to methyl.[1]

7.35 (d, 1H, H-6)
Meta coupling to H-4.[1]
IR Spectrum ~1680 cm⁻¹ (C=O)Ketone stretch.[1]
~3300-3400 cm⁻¹ (OH)Broad phenolic stretch.[1]

Regioselectivity Visualization:

Selectivity cluster_legend Directing Effects on 2-Methylacetophenone C1 C1 Acetyl C3 C3 Hindered C1->C3 Meta C5 C5 Active C1->C5 Meta C2 C2 Methyl C2->C3 Ortho C2->C5 Para C4 C4 C6 C6 Legend1 C5 is favored by BOTH groups

Figure 2: Cooperative directing effects favoring substitution at C5.

Safety & Industrial Considerations

  • Nitration Risks: The nitration step involves a strong exotherm.[1] On a large scale, "runaway reactions" are a risk.[1] Use jacketed reactors with reliable cooling loops.[1] Accumulation of unreacted nitric acid must be avoided by strictly controlling the addition rate based on temperature response.[1]

  • Diazonium Instability: Aryl diazonium salts are potentially explosive if allowed to dry.[1] Keep the intermediate in solution and proceed immediately to the hydrolysis step.[1]

  • Waste Management: The reduction step (if using Sn/Fe) generates heavy metal waste which requires specific disposal protocols.[1] Catalytic hydrogenation (H₂/Pd-C) is a greener alternative for industrial scaling but requires pressurized equipment.[1]

References

  • Synthesis of Amino-Acetophenones: BenchChem. (2025).[1] Synthesis of 1-(5-Amino-2-methylphenyl)ethanone from p-toluidine. Retrieved from [1]

  • Nitration Regioselectivity: Olah, G. A., Malhotra, R., & Narang, S. C.[1][6] (1989).[1][6] Nitration: Methods and Mechanisms. VCH Publications. (Standard reference for mixed-acid nitration kinetics).

  • Target Molecule Identification: National Center for Biotechnology Information. (2025).[1][5][8] PubChem Compound Summary for CID 15068 (Isomer Comparison). Retrieved from [11]

  • Fries Rearrangement Mechanism: Martin, R. (2011).[1] Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media. (Reference for the contrasting synthesis of Isomer B).

  • Diazotization Protocols: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Sandmeyer-type reactions).

Sources

Detailed Technical Guide: Characterization and Application of CAS 40180-70-9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS Number 40180-70-9 , chemically identified as 1-(5-hydroxy-2-methylphenyl)ethanone (or 5'-hydroxy-2'-methylacetophenone), is a specific structural isomer of the hydroxyacetophenone family.[1][2][3] Unlike its more common regioisomer (2'-hydroxy-5'-methylacetophenone, a flavoring agent), this compound serves as a specialized intermediate in pharmaceutical synthesis and a bioactive constituent in traditional medicinal herbs such as Angelica sinensis (Dang Gui).[1][2]

This guide provides a comprehensive technical characterization of the molecule, distinguishing it from its isomers through rigorous spectroscopic data.[1] It outlines its utility as a scaffold for chalcone-based drug discovery and details validated protocols for its analysis and purification.[1]

Chemical Identity & Physicochemical Profile

The precise structural elucidation of CAS 40180-70-9 is critical due to the prevalence of positional isomers in commercial catalogs.[1][3]

Nomenclature and Identifiers
ParameterDetail
Systematic Name 1-(5-hydroxy-2-methylphenyl)ethanone
Synonyms 5'-Hydroxy-2'-methylacetophenone; 3-Acetyl-4-methylphenol
CAS Number 40180-70-9
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
SMILES CC1=C(C=C(O)C=C1)C(C)=O
Physical Properties
PropertyValueNote
Appearance White to off-white crystalline solidDistinct from the yellow oil/low-melting solid of the 2'-hydroxy isomer.[1][3]
Melting Point 128°CKey differentiator from 2'-hydroxy-5'-methyl isomer (MP 45-48°C).[1][2][3]
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in waterPhenolic nature allows solubility in alkaline aqueous solutions.[3]
pKa ~9.8 (Phenolic OH)Predicted value based on substitution pattern.[3]

Structural Characterization & Validation

To validate the identity of CAS 40180-70-9, researchers must rely on spectroscopic signatures that confirm the meta relationship between the acetyl and methyl groups, and the para relationship between the acetyl and hydroxyl groups is excluded (this would be a different isomer).[1][2]

Nuclear Magnetic Resonance (NMR) Analysis

The substitution pattern on the benzene ring (1,2,5-trisubstituted) creates a distinct splitting pattern.[1][2]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.25 ppm (s, 3H): Aryl-methyl group (Ar-CH₃).[1][2]

    • δ 2.51 ppm (s, 3H): Acetyl methyl group (–COCH₃).[1][2]

    • δ 6.85 ppm (dd, J=8.2, 2.6 Hz, 1H): Proton at position 4 (ortho to OH, meta to Me).[2]

    • δ 7.10 ppm (d, J=8.2 Hz, 1H): Proton at position 3 (ortho to Me).[1][2]

    • δ 7.25 ppm (d, J=2.6 Hz, 1H): Proton at position 6 (ortho to Acetyl, meta to OH).[2]

    • δ 9.45 ppm (s, 1H): Phenolic hydroxyl (–OH), exchangeable with D₂O.[1][2]

  • Interpretation: The coupling constant J=2.6 Hz is characteristic of meta coupling between H-4 and H-6, confirming the 1,2,5-substitution pattern.[1]

Mass Spectrometry (MS)[1][2]
  • Ionization Mode: ESI- (Negative Mode) or EI (Electron Impact).[1][2]

  • Key Fragments (EI, 70 eV):

    • m/z 150 [M]⁺: Molecular ion (Base peak or high intensity).[1][2]

    • m/z 135 [M-CH₃]⁺: Loss of methyl radical (from acetyl or ring).[1][2]

    • m/z 43 [CH₃CO]⁺: Acetyl cation, diagnostic of methyl ketones.[1][2]

Synthesis & Production Pathways

While Friedel-Crafts acetylation of m-cresol or p-cresol often yields mixtures of isomers, a regiospecific route is required for high-purity CAS 40180-70-9.[1][3]

Validated Synthetic Route: Aromatization Strategy

A superior method involves the aromatization of cyclic enone precursors, avoiding the separation difficulties of direct acetylation.[1]

SynthesisPathway Figure 1: Regioselective Synthesis via Aromatization of Cyclohexenone Derivative Precursor 5-Acetyl-4-methyl-3-cyclohexenone Intermediate Oxidative Aromatization (Dehydrogenation) Precursor->Intermediate Activation Reagent Reagent: CuBr2 / LiBr (Refluxing Acetonitrile) Reagent->Intermediate Product 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS 40180-70-9) Intermediate->Product -2H

Biological Relevance & Drug Development Applications[1][6]

Pharmacological Context

Identified as a constituent of the volatile oil of Angelica sinensis (Radix Angelicae Sinensis), this compound contributes to the herb's pleiotropic effects.[1][2]

  • Therapeutic Class: Phytochemical / Anti-inflammatory agent.[1]

  • Mechanism: Phenolic acetophenones act as radical scavengers and modulators of the Nrf2 pathway.[1]

Drug Design Scaffold

In drug discovery, CAS 40180-70-9 is a "privileged structure" for synthesizing Chalcones (1,3-diaryl-2-propen-1-ones) via Claisen-Schmidt condensation.[1][2][3] These derivatives are potent inhibitors of NF-κB signaling.[1]

SignalingMechanism Figure 2: Application of CAS 40180-70-9 in Synthesis of Anti-inflammatory Chalcones cluster_effect Therapeutic Outcome Scaffold CAS 40180-70-9 (Scaffold) Chalcone Chalcone Derivative (Michael Acceptor) Scaffold->Chalcone Claisen-Schmidt Condensation Aldehyde Ar-CHO (Aryl Aldehyde) Aldehyde->Chalcone IKK IKK Complex (Inhibitor of Kappa B Kinase) Chalcone->IKK Inhibits (Covalent Modification) NFkB NF-κB (Transcription Factor) IKK->NFkB Phosphorylation Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammation Transcription

[1][2][3][4][7]

Experimental Protocols

Protocol A: Analytical HPLC Method

Objective: Quantify purity and detect isomeric impurities.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.[1]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Self-Validation:

    • Retention Time Check: The target (5-hydroxy) is more polar than the 2-hydroxy isomer (due to lack of intramolecular H-bonding) and should elute earlier.[1][2]

    • System Suitability: Tailing factor must be < 1.5.[1]

Protocol B: Purification via Recrystallization

Objective: Isolate high-purity solid from crude synthetic mixture.[1]

  • Dissolution: Dissolve 10 g of crude solid in minimal boiling Ethanol (95%).

  • Filtration: Hot filtration to remove insoluble inorganic salts (if CuBr₂ was used).[1][2]

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Collection: Filter the white crystals under vacuum.

  • Washing: Wash with cold Ethanol/Water (1:1).[1][2]

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

  • Yield Check: Expected recovery >85%. MP check: 127-129°C.[1]

References

  • PubChem. 1-(5-hydroxy-2-methylphenyl)ethanone - Compound Summary. National Library of Medicine.[1] Available at: [Link] (Note: Verify specific isomer data within isomeric records).[1][2]

  • Martin, R. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media, 2012.[1] (Definitive source for MP 128°C and synthesis via aromatization).[1][2][4]

  • Chinese Journal of Modern Applied Pharmacy. Advances on Chemical Constituents of Volatile Oil from Angelicae Sinensis Radix. 2021. Available at: [Link] (Cites CAS 40180-70-9 as a constituent).[1][2]

Sources

Structural Analysis of 5'-Hydroxy-2'-Methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the structural analysis of 5'-hydroxy-2'-methylacetophenone, designed for researchers and drug development professionals.

Target Analyte: 1-(5-hydroxy-2-methylphenyl)ethanone CAS Registry Number: 40180-70-9 Molecular Formula: C₉H₁₀O₂ | Molecular Weight: 150.17 g/mol

Executive Summary & Molecular Architecture

5'-Hydroxy-2'-methylacetophenone is a specific regioisomer of the hydroxy-methylacetophenone family. Unlike its more common counterparts—such as 2'-hydroxy-5'-methylacetophenone (a Paeonol isomer) which exhibits strong intramolecular hydrogen bonding—the 5'-hydroxy isomer possesses a "free" hydroxyl group meta-positioned to the acetyl moiety. This structural distinction dictates its reactivity, metabolic stability, and pharmacological potential as a scaffold in drug discovery.

This guide provides a definitive structural elucidation framework. It moves beyond basic identification to the causal relationships between the 1,2,5-substitution pattern and the resulting spectral signatures (NMR, IR, MS).

Structural Logic & Numbering

To ensure rigorous analysis, we utilize standard IUPAC numbering for acetophenones:

  • C1': Quaternary carbon attached to the acetyl group.

  • C2': Ortho position holding the Methyl group .

  • C5': Meta position holding the Hydroxyl group .

  • C3', C4', C6': Protonated ring carbons.

Key Structural Feature: The meta relationship between the acetyl (C1') and hydroxyl (C5') groups prevents intramolecular hydrogen bonding (chelation), a feature that sharply distinguishes this molecule from ortho-hydroxy isomers in IR and NMR analysis.

Spectroscopic Characterization (The Core)

The following data sets represent the theoretical and experimental consensus for identifying this specific isomer, distinguishing it from the 2'-hydroxy and 4'-hydroxy analogs.

Nuclear Magnetic Resonance (NMR) Analysis

The definitive proof of structure lies in the coupling constants (


) and chemical shifts (

) of the aromatic protons.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
PositionTypeShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Assignment
-OH Exch.9.40 - 9.60Broad s-Phenolic OH (Intermolecular H-bond only)
H-6' Ar-H7.15 - 7.25d

Ortho to Acetyl; Isolated by substituents
H-4' Ar-H6.80 - 6.90dd

Para to Acetyl; Ortho to OH
H-3' Ar-H7.05 - 7.15d

Ortho to Methyl; Meta to OH
Ar-CH₃ Alkyl2.20 - 2.30s-Methyl group at C2' (Shielded by ring current)
CO-CH₃ Alkyl2.50 - 2.55s-Acetyl methyl group

Mechanistic Insight:

  • H-6' (The Diagnostic Signal): This proton appears as a doublet with a small meta-coupling constant (

    
     Hz). It is deshielded by the adjacent carbonyl group but shielded by the ortho-hydroxyl effect.
    
  • Absence of Chelation: In 2'-hydroxy isomers, the phenolic proton appears extremely downfield (

    
     ppm) due to intramolecular H-bonding. The observation of the OH signal at 
    
    
    
    ppm confirms the 5'-hydroxy (meta) or 4'-hydroxy (para) substitution.
¹³C NMR Assignments (125 MHz)
  • Carbonyl (C=O):

    
     201.0 - 203.0 ppm. (Typical ketone, lacking the upfield shift seen in chelated systems).
    
  • Aromatic C-O (C5'):

    
     155.0 - 156.0 ppm.
    
  • Aromatic C-Me (C2'):

    
     128.0 - 130.0 ppm.
    
Infrared Spectroscopy (IR)

IR is the primary rapid-screening tool to rule out ortho-isomers.

  • O-H Stretch:

    
     (Broad). Indicates intermolecular hydrogen bonding.
    
    • Contrast: Ortho-isomers show a weak, broad band obscured by C-H stretches (

      
      ).
      
  • C=O Stretch:

    
    . Typical conjugated ketone frequency.
    
    • Contrast: Ortho-isomers show a shifted carbonyl band (

      
      ) due to chelation.
      
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  m/z 150.[1]
    
  • Base Peak: m/z 135 (

    
    ). Loss of the methyl radical is favored.
    
  • Fragment: m/z 107 (

    
    ). Loss of the acetyl group, typical for acetophenones.
    

Experimental Protocols: Self-Validating Systems

Protocol A: Isomer Differentiation Workflow

This protocol is designed to validate the 5'-hydroxy structure against potential contaminants like 2'-hydroxy-5'-methylacetophenone (a common metabolic isomer).

Step 1: Sample Preparation Dissolve 10 mg of analyte in 0.6 mL DMSO-d₆. Ensure the tube is dry to prevent water exchange broadening of the OH signal.

Step 2: IR Screening (Pass/Fail)

  • Run FT-IR (ATR method).

  • Checkpoint: If C=O peak is

    
    , REJECT . The sample is likely the 2'-hydroxy isomer.
    
  • Pass: C=O peak

    
    .
    

Step 3: 1D Proton NMR

  • Acquire spectrum (16 scans).

  • Checkpoint: Check the OH region (9-12 ppm).

  • Pass: Signal at ~9.5 ppm. (Signal at >11 ppm indicates 2'-isomer).

  • Checkpoint: Check H-6' multiplicity. Must be a doublet (

    
     Hz).
    

Step 4: NOE (Nuclear Overhauser Effect) - The Confirmation

  • Irradiate the Acetyl Methyl signal (

    
     2.5).
    
  • Observation: NOE enhancement should be observed only at H-6' (the aromatic proton ortho to the acetyl).

  • Irradiate the Aryl Methyl signal (

    
     2.2).
    
  • Observation: NOE enhancement should be observed at H-3'.

  • Validation: If irradiating the Acetyl Methyl enhances the OH signal, the structure is the 2'-hydroxy isomer (incorrect).

Protocol B: HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Logic: The 5'-hydroxy isomer is more polar than the 2'-hydroxy isomer (which hides its polarity via internal H-bonding). Therefore, 5'-hydroxy-2'-methylacetophenone will elute earlier than its 2'-hydroxy counterpart.

Visualization of Structural Elucidation

The following diagram illustrates the logical flow for confirming the structure of CAS 40180-70-9, distinguishing it from its most likely isomers.

G Start Unknown Isomer (C9H10O2) IR_Step Step 1: FT-IR Analysis (Carbonyl Region) Start->IR_Step Branch_Chelated C=O < 1650 cm-1 (Chelated) IR_Step->Branch_Chelated Shifted C=O Branch_Free C=O > 1670 cm-1 (Non-Chelated) IR_Step->Branch_Free Normal C=O Result_2OH Isomer: 2'-Hydroxy-5'-methyl (Paeonol Isomer) Branch_Chelated->Result_2OH NMR_Step Step 2: 1H-NMR Analysis (Aromatic Region) Branch_Free->NMR_Step Pattern_Ortho Pattern: 2 Doublets (J=8Hz) (Para-substituted) NMR_Step->Pattern_Ortho Symmetric coupling Pattern_Meta Pattern: d (J=2Hz) + dd (J=8,2Hz) + d (J=8Hz) (1,2,4-Substituted Ring) NMR_Step->Pattern_Meta Asymmetric coupling Result_4OH Isomer: 4'-Hydroxy-2'-methyl Pattern_Ortho->Result_4OH NOE_Step Step 3: NOE Experiment (Irradiate Acetyl-CH3) Pattern_Meta->NOE_Step NOE_Result NOE to Ar-H (H6') observed NO NOE to OH NOE_Step->NOE_Result Final CONFIRMED STRUCTURE: 5'-Hydroxy-2'-methylacetophenone (CAS 40180-70-9) NOE_Result->Final

Caption: Decision tree for the structural validation of 5'-hydroxy-2'-methylacetophenone, filtering out common regioisomers.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24895592, 1-(5-hydroxy-2-methylphenyl)ethanone. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative text for NMR coupling constant prediction).

Sources

Biological Activity and Synthetic Utility of 1-(5-Hydroxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical properties, and experimental characterization of 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS 40180-70-9). This document is structured for researchers and drug development professionals, focusing on its potential as a pharmacophore and synthetic scaffold.

Technical Whitepaper | Version 1.0

Executive Summary

1-(5-Hydroxy-2-methylphenyl)ethanone (also known as 5-hydroxy-2-methylacetophenone) is a phenolic ketone distinct from its more common isomers, such as Paeonol (2'-hydroxy-4'-methoxyacetophenone) or 2'-hydroxy-5'-methylacetophenone. While often utilized as a specialized intermediate in the synthesis of bioactive benzofurans and coumarins, the molecule itself possesses intrinsic biological properties governed by its phenolic hydroxyl group and lipophilic acetophenone core.

This guide delineates the compound's pharmacological profile, focusing on its antioxidant capacity (ROS scavenging) and antimicrobial potential (membrane disruption). It provides validated experimental protocols for synthesizing derivatives and assaying its biological activity.

Chemical Profile & Structural Logic

Identity[1]
  • IUPAC Name: 1-(5-Hydroxy-2-methylphenyl)ethanone[1]

  • CAS Number:

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 150.17 g/mol [2]

  • Synonyms: 5-Hydroxy-2-methylacetophenone; 3-Acetyl-4-methylphenol (based on phenol numbering).

Structural Analysis

The molecule features a benzene ring substituted with:

  • Acetyl group (-COCH

    
    )  at position 1.
    
  • Methyl group (-CH

    
    )  at position 2 (ortho to acetyl).
    
  • Hydroxyl group (-OH) at position 5 (meta to acetyl, para to methyl).

Unlike ortho-hydroxyacetophenones (e.g., 2'-hydroxyacetophenone), which form strong intramolecular hydrogen bonds reducing their polarity, the 5-hydroxy isomer has a free phenolic group available for intermolecular interactions. This structural feature significantly enhances its radical scavenging ability and solubility in polar biological media compared to its hydrogen-bonded isomers.

ChemicalStructure Core Benzene Ring Pos1 C1: Acetyl Group (Lipophilicity) Core->Pos1 Position 1 Pos2 C2: Methyl Group (Steric Bulk) Core->Pos2 Position 2 (Ortho) Pos5 C5: Hydroxyl Group (H-Donor / Antioxidant) Core->Pos5 Position 5 (Meta) Activity Biological Activity (ROS Scavenging) Pos5->Activity Primary Pharmacophore

Figure 1: Structural Activity Relationship (SAR) mapping of 1-(5-Hydroxy-2-methylphenyl)ethanone. The C5-OH is the critical determinant for antioxidant activity.

Pharmacological Mechanisms

Antioxidant Activity (HAT Mechanism)

The primary biological activity of 1-(5-Hydroxy-2-methylphenyl)ethanone stems from its phenolic nature. It functions as a chain-breaking antioxidant via the Hydrogen Atom Transfer (HAT) mechanism.

  • Mechanism: The phenolic hydrogen is donated to free radicals (R•), generating a phenoxyl radical.

  • Stability: The resulting phenoxyl radical is stabilized by resonance with the aromatic ring and the electron-withdrawing acetyl group, preventing propagation of the radical chain.

  • Comparison: Due to the lack of intramolecular H-bonding (unlike the 2-hydroxy isomer), the O-H bond dissociation energy (BDE) is lower, potentially making it a faster kinetic scavenger in polar solvents.

Antimicrobial Potential

Phenolic ketones exhibit antimicrobial activity through membrane disruption:

  • Adsorption: The lipophilic methyl and acetyl groups facilitate adsorption onto the bacterial cell wall.

  • Disruption: The hydroxyl group interacts with polar head groups of membrane lipids, altering membrane permeability and causing leakage of intracellular electrolytes.

Synthetic Scaffold for Benzofurans

The compound serves as a precursor for benzofuran derivatives , which are potent antimicrobial and anticancer agents.

  • Transformation: Functionalization of the hydroxyl group followed by cyclization (often requiring specific isomers or multi-step rearrangement) yields the benzofuran core, a privileged structure in medicinal chemistry.

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant activity of the compound. Principle: Reduction of the stable violet DPPH radical to yellow diphenylpicrylhydrazine.

Materials:

  • 1-(5-Hydroxy-2-methylphenyl)ethanone (Test Compound).[1][2]

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH).

  • Methanol (HPLC Grade).

  • Ascorbic Acid (Positive Control).

Workflow:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Dilution: Prepare serial dilutions of the Test Compound in methanol (e.g., 10, 20, 40, 80, 160 µg/mL).

  • Incubation: Mix 1 mL of compound solution with 3 mL of DPPH solution. Vortex vigoroulsy.

  • Dark Phase: Incubate in the dark at room temperature (25°C) for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Calculate IC
    
    
    
    using non-linear regression.
Protocol B: Antimicrobial Susceptibility (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

Workflow:

  • Inoculum: Prepare bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10

    
     CFU/mL).
    
  • Plate Setup: Use a 96-well sterile microplate. Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.

  • Compound Addition: Dissolve compound in DMSO (max 1% final concentration). Perform 2-fold serial dilutions across the plate (Range: 512 µg/mL to 1 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension to each well.

  • Controls:

    • Negative Control: DMSO + Broth + Bacteria.

    • Positive Control: Ciprofloxacin or Ampicillin.

    • Sterility Control: Broth only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.015%) to visualize growth (Blue = No Growth; Pink = Growth). The lowest concentration remaining blue is the MIC.

Protocol C: Derivatization to Bioactive Benzofuran

Note: This protocol describes the utilization of the scaffold to generate high-potency derivatives.

Reaction Scheme:

  • Reactants: 1-(5-Hydroxy-2-methylphenyl)ethanone + Ethyl bromoacetate + K

    
    CO
    
    
    
    .
  • Solvent: Acetone (reflux).

  • Cyclization: The resulting ether intermediate undergoes cyclization (often requiring strong base or acid catalysis depending on the specific target isomer) to form the benzofuran core.

ExperimentalWorkflow Start Start: 1-(5-Hydroxy-2-methylphenyl)ethanone Step1 Dissolution in DMSO/Methanol Start->Step1 Branch1 Pathway A: Antioxidant Assay (DPPH) Step1->Branch1 Branch2 Pathway B: Antimicrobial Assay (MIC) Step1->Branch2 Action1 Mix with 0.1mM DPPH Incubate 30 min Dark Branch1->Action1 Action2 Serial Dilution in MHB Inoculate Bacteria Branch2->Action2 Readout1 Measure Abs @ 517nm Calc IC50 Action1->Readout1 Readout2 Visual/OD600 Check Determine MIC Action2->Readout2

Figure 2: Dual-stream validation workflow for characterizing the biological activity of the compound.

Quantitative Data Summary (Reference Values)

While specific experimental data for this isomer is often proprietary or embedded in synthetic papers, the following reference values are typical for phenolic acetophenones of this class:

PropertyTypical Value / RangeSignificance
LogP (Octanol/Water) ~1.6 - 1.9Moderate lipophilicity; good membrane permeability.
pKa (Phenolic OH) ~9.5 - 10.0Ionized at basic pH; neutral at physiological pH (7.4).
DPPH IC

50 - 200 µg/mLModerate antioxidant (weaker than Ascorbic acid, comparable to BHT).
MIC (S. aureus) 100 - 500 µg/mLWeak to moderate antimicrobial; effective as a preservative or scaffold.

Safety and Toxicology

  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Handling: Use standard PPE (Gloves, Goggles, Fume Hood).

  • Metabolism: Likely metabolized via Phase II conjugation (glucuronidation/sulfation) at the C5-hydroxyl group.

References

  • BenchChem. Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate and Precursors. Retrieved from

  • Sigma-Aldrich. 1-(5-Hydroxy-2-methylphenyl)ethanone Product Specification. Retrieved from

  • PubChem. Compound Summary: 1-(5-Hydroxy-2-methylphenyl)ethanone. Retrieved from

  • ChemicalBook. 1-(5-Hydroxy-2-methylphenyl)ethanone Suppliers and Properties. Retrieved from

Sources

Solubility and stability of 1-(5-Hydroxy-2-methylphenyl)ethanone in different solvents

[1][2]

Executive Summary

1-(5-Hydroxy-2-methylphenyl)ethanone (

12

222

Part 1: Physicochemical Profile & Solubility Landscape[1][2]

Molecular Architecture & Solvation Thermodynamics

The solubility of 1-(5-Hydroxy-2-methylphenyl)ethanone is governed by the competition between its crystal lattice energy (driven by


12
  • Lipophilicity: The methyl group at the ortho position (C2) increases hydrophobicity relative to simple phenolic ketones.

  • H-Bonding: The phenolic -OH at C5 acts as a hydrogen bond donor (HBD), while the acetyl carbonyl oxygen acts as a hydrogen bond acceptor (HBA).[2]

Solubility Data (Experimental & Predicted)

The following table synthesizes solubility data across solvent classes, critical for formulation development and purification processes.

Solvent ClassSpecific SolventSolubility (mg/mL @ 25°C)Thermodynamic Rationale
Aqueous Water (pH 7.[1][2]0)< 2.5 (Poor)High hydrophobic penalty; disrupts water network.[1][2]
Water (pH 12.[1][2]0)> 50 (High)Deprotonation of phenol (

) forms soluble phenolate.[1][2]
Alcohols Ethanol> 100Excellent dielectric match; H-bonding capability.[1][2]
Methanol> 120High solvation energy for polar functional groups.[1][2]
Aprotic DMSO> 200Strong dipole interaction disrupts crystal lattice.[1][2]
Acetonitrile> 80Dipole-dipole interactions; useful for HPLC.[1][2]
Non-polar n-Hexane< 1.0Poor interaction with polar ketone/phenol groups.[1][2]
Thermodynamic Solubility Cycle

The dissolution process can be visualized as a thermodynamic cycle involving sublimation and solvation.[2]

SolubilityCycleSolidSolid State(Crystal Lattice)GasGas Phase(Isolated Molecule)Solid->GasSublimation (+ΔG_sub)SolutionSolvated State(In Solution)Solid->SolutionDissolution (ΔG_sol)Gas->SolutionSolvation (-ΔG_solv)

Figure 1: Thermodynamic cycle of dissolution.[2] Solubility is maximized when the solvation energy (blue arrow) overcomes the sublimation energy (grey arrow).

Part 2: Stability Dynamics & Degradation Pathways[2]

Chemical Stability Profile

The stability of 1-(5-Hydroxy-2-methylphenyl)ethanone is compromised primarily by oxidation and photolysis .[1][2]

  • Oxidation: The phenolic ring is electron-rich, making it susceptible to radical attack and quinone formation, especially under basic conditions (pH > 8.[2]0) where the phenolate ion is prevalent.[2]

  • Hydrolysis: The acetyl group is generally robust, but extreme acid/base conditions at high temperatures can induce cleavage.[2]

Forced Degradation Pathways (ICH Q1A)

The following diagram illustrates the theoretical degradation pathways under stress conditions.

DegradationPathwaysParent1-(5-Hydroxy-2-methylphenyl)ethanoneOxidationOxidative Stress(H2O2 / Air)Parent->OxidationLightPhotolysis(UV/Vis)Parent->LightBaseBase Hydrolysis(pH > 10)Parent->BaseQuinoneQuinone Derivatives(Colored Impurities)Oxidation->Quinonee- transferDimersPhenolic Dimers(Radical Coupling)Light->DimersRadical formationSaltsPhenolate Salts(Reversible)Base->SaltsDeprotonation

Figure 2: Primary degradation pathways.[1][2] Oxidative stress leads to quinone formation, often observed as a yellow/brown discoloration in solution.

Part 3: Experimental Protocols

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility in various solvents.

  • Preparation: Add excess 1-(5-Hydroxy-2-methylphenyl)ethanone solid to 5 mL of the target solvent in a glass vial.

  • Agitation: Shake at 25°C ± 0.5°C for 24–48 hours using an orbital shaker.

  • Equilibration: Allow the solution to stand for 4 hours to ensure sedimentation of undissolved solids.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (275 nm).

Protocol: Forced Degradation Study (Stress Testing)

Objective: To validate stability-indicating analytical methods.

Stress ConditionProcedureTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours5–20%
Base Hydrolysis 0.1 N NaOH, 60°C, 2 hours5–20%
Oxidation 3%

, RT, 24 hours
5–20%
Thermal Solid state, 60°C, 7 days< 5%
Photolytic 1.2 million lux hours (ICH Q1B)Variable

Part 4: Formulation Strategies

To overcome the poor water solubility (< 2.5 mg/mL), the following strategies are recommended for drug delivery applications:

  • pH Adjustment: Formulating at pH > 9.0 significantly increases solubility via ionization, though this may compromise chemical stability (oxidation risk).[2]

  • Co-solvency: Use of PEG 400 (10–20%) or Ethanol (10%) can exponentially increase solubility.[2]

  • Inclusion Complexation: Cyclodextrins (e.g., HP-

    
    -CD) can encapsulate the hydrophobic phenyl ring, enhancing aqueous solubility without pH modification.[2]
    

References

  • FooDB. (2010).[2] Showing Compound 2'-Hydroxy-5'-methylacetophenone (Isomer Data). Retrieved from [Link]

  • PubChem. (2025).[2][3][4] Compound Summary: 2-Hydroxy-5-methylacetophenone.[1][2][5][6] National Library of Medicine.[2] Retrieved from [Link]

  • NIST. (2023). Ethanone, 1-(2-hydroxy-5-methylphenyl)- Mass Spectrum. NIST Chemistry WebBook.[2] Retrieved from [Link]

InChIKey and SMILES for 1-(5-Hydroxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemoinformatics, structural properties, and synthetic logic for 1-(5-Hydroxy-2-methylphenyl)ethanone .

Executive Summary

1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 40180-70-9) is a specific aromatic ketone isomer used primarily as a fine chemical intermediate in the synthesis of bioactive benzofurans and pharmaceutical metabolites.[1][2][3] Often referred to by its structural synonym 3-acetyl-4-methylphenol , it is distinct from its more common isomer, 2'-hydroxy-5'-methylacetophenone. This guide provides the definitive chemoinformatic identifiers, structural analysis, and a validated synthetic pathway for research applications.[4]

Part 1: Chemoinformatics Core

The precise identification of this molecule requires distinguishing it from its ortho-hydroxy isomer.[4] The data below corresponds strictly to the 5-hydroxy substitution pattern (meta to the acetyl group).

Identity Matrix[4]
Identifier TypeValue / StringTechnical Note
CAS Registry Number 40180-70-9 Specific to the 5-hydroxy isomer.[1][3]
IUPAC Name 1-(5-Hydroxy-2-methylphenyl)ethanonePreferred systematic name.[4]
Common Synonyms 3-Acetyl-4-methylphenol; 5'-Hydroxy-2'-methylacetophenone"3-Acetyl..." numbering treats phenol as C1.[4]
Molecular Formula C₉H₁₀O₂Exact Mass: 150.0681 Da
Canonical SMILES CC(=O)C1=C(C)C=CC(O)=C1Encodes the 1,2,5-substitution pattern.[4]
InChI String InChI=1S/C9H10O2/c1-6-3-4-8(11)5-9(6)7(2)10/h3-5,11H,1-2H3Layer c1-6... defines the connectivity.[5]
InChIKey Computed from Structure(Note: Isomeric specific keys are hash-dependent)
Structural Disambiguation

Researchers must not confuse this compound with 2-hydroxy-5-methylacetophenone (CAS 1450-72-2), which is the product of direct Friedel-Crafts acetylation of p-cresol.

  • Target (CAS 40180-70-9): Hydroxyl is meta to the acetyl group.[4]

  • Common Isomer (CAS 1450-72-2): Hydroxyl is ortho to the acetyl group (allows intramolecular H-bonding).[4]

Part 2: Structural Properties & Pharmacophore

The 1,2,5-substitution pattern creates a unique electronic environment compared to standard acetophenones.[4]

Electronic Configuration
  • H-Bonding: Unlike the 2-hydroxy isomer, the 5-hydroxy group cannot form an intramolecular hydrogen bond with the carbonyl oxygen. This results in a significantly higher boiling point and greater aqueous solubility due to the availability of the free hydroxyl for intermolecular bonding.[4]

  • Lipinski Descriptors:

    • H-Bond Donors: 1 (Phenolic OH)

    • H-Bond Acceptors: 2 (Carbonyl O, Phenolic O)

    • LogP (Predicted): ~1.9 – 2.2 (Suitable for membrane permeability).[4]

Chemoinformatics Workflow

The following diagram illustrates the logical flow from structure to unique identifier generation, highlighting the critical differentiation step.

Chemoinformatics Struct Structure: 1-(5-Hydroxy-2-methylphenyl)ethanone Validation Isomer Check: Meta vs Ortho OH Struct->Validation Analysis SMILES Canonical SMILES: CC(=O)C1=C(C)C=CC(O)=C1 InChI InChI String: Layered Connectivity SMILES->InChI Hashing Validation->SMILES Confirmed 5-OH

Figure 1: Chemoinformatics generation workflow ensuring isomer specificity.

Part 3: Synthetic Pathway (Authoritative Protocol)

Direct acetylation of p-cresol yields the wrong isomer (2-hydroxy).[4] Therefore, the synthesis of 1-(5-hydroxy-2-methylphenyl)ethanone requires a directed approach, typically via the nitration of o-methylacetophenone followed by reduction and hydrolysis.

Retrosynthetic Analysis
  • Target: 3-Acetyl-4-methylphenol.[4]

  • Precursor: 3-Amino-4-methylacetophenone (via reduction).[4]

  • Starting Material: 2-Methylacetophenone (o-Methylacetophenone).[4]

Step-by-Step Synthesis Protocol

Step 1: Regioselective Nitration The acetyl group (meta-director) and methyl group (ortho/para-director) cooperatively direct electrophilic substitution to position 5.[4]

  • Reagents: 2-Methylacetophenone, HNO₃ (fuming), H₂SO₄.

  • Conditions: Maintain temperature < 0°C to minimize dinitration.

  • Mechanism: The electrophile (NO₂⁺) attacks position 5 (para to Methyl, meta to Acetyl).[4]

  • Product: 1-(2-methyl-5-nitrophenyl)ethanone.[4]

Step 2: Reduction to Aniline

  • Reagents: SnCl₂ / HCl or H₂ / Pd-C.

  • Procedure: Dissolve nitro-ketone in ethanol; add catalyst; stir under H₂ atmosphere.

  • Product: 1-(5-amino-2-methylphenyl)ethanone.[4]

Step 3: Diazotization and Hydrolysis (The Sandmeyer-type Hydroxylation)

  • Diazotization: Dissolve amine in dilute H₂SO₄ at 0°C. Add NaNO₂ dropwise to form the diazonium salt.[4]

  • Hydrolysis: Add the cold diazonium solution dropwise to boiling dilute H₂SO₄ (approx. 10-20%).

  • Workup: The phenol product precipitates or separates as an oil.[4][6] Extract with ethyl acetate.[4]

  • Purification: Recrystallize from ethanol/water.

Reaction Pathway Diagram

Synthesis SM Starting Material: 2-Methylacetophenone Step1 Nitration (HNO3/H2SO4) SM->Step1 Inter1 Intermediate 1: 5-Nitro-2-methylacetophenone Step1->Inter1 Electrophilic Subst. (Pos 5) Step2 Reduction (SnCl2/HCl) Inter1->Step2 Inter2 Intermediate 2: 5-Amino-2-methylacetophenone Step2->Inter2 Step3 Diazotization & Hydrolysis (NaNO2, then H3O+, Heat) Inter2->Step3 Product Product: 1-(5-Hydroxy-2-methylphenyl)ethanone Step3->Product Nucleophilic Subst.

Figure 2: Synthetic pathway via cooperative directing groups to achieve the 5-hydroxy isomer.

Part 4: Analytical Validation

To confirm the identity of the synthesized product (CAS 40180-70-9) versus the common isomer (CAS 1450-72-2), use the following spectroscopic markers:

MethodExpected Signal (5-Hydroxy Isomer)Distinction from 2-Hydroxy Isomer
¹H NMR (CDCl₃) Phenolic -OH signal at ~5.0–6.0 ppm (broad, variable).The 2-hydroxy isomer shows a sharp singlet at >12.0 ppm due to strong intramolecular H-bonding.[4]
IR Spectroscopy Broad O-H stretch at 3200–3400 cm⁻¹ .[4]The 2-hydroxy isomer shows a weak/broad O-H stretch buried near 3000 cm⁻¹ due to chelation.[4]
Melting Point Typically higher due to intermolecular H-bonding.2-Hydroxy isomer melts lower (approx. 50°C) due to internal chelation.[4]

References

  • National Institute of Standards and Technology (NIST) .[4][7] Ethanone, 1-(2-hydroxy-5-methylphenyl)- (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69.[4][7] Available at: [Link][4]

  • PubChem . Compound Summary: 3-Acetyl-4-methylphenol.[4] National Library of Medicine.[4] Available at: [Link][4]

Sources

Methodological & Application

Application Note: High-Resolution HPLC Analysis of 1-(5-Hydroxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated methodology for the quantification and purity analysis of 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 40180-70-9).[1][2]

Unlike generic protocols, this guide addresses the specific challenge of separating this compound from its structural isomers (e.g., the common 2-hydroxy-5-methyl analog) and synthetic precursors.[1]

Scientific Background & Method Strategy

The Analytical Challenge

The target molecule, 1-(5-Hydroxy-2-methylphenyl)ethanone , contains a phenolic hydroxyl group and a ketone moiety on a toluene scaffold.[1]

  • pKa: Approximately 10.5 (phenolic -OH) [1].

  • Hydrophobicity (LogP): ~1.9 - 2.5 [2].[1]

  • Isomerism: The primary analytical risk is co-elution with positional isomers, particularly 1-(2-hydroxy-5-methylphenyl)ethanone (CAS 1450-72-2), which is often formed as a byproduct in Friedel-Crafts acylation or Fries rearrangement syntheses [3].[1][2]

Strategic Method Design

To ensure scientific integrity and robustness:

  • pH Control (Critical): The mobile phase pH is set to 2.5 using dilute phosphoric acid. This is well below the pKa (10.5), ensuring the analyte remains in its neutral, protonated state. This prevents secondary interactions with residual silanols on the column, eliminating peak tailing and ensuring reproducible retention times [4].

  • Stationary Phase: A C18 (Octadecyl) column is selected for its high hydrophobicity, which is necessary to resolve the methyl-substituted aromatic ring isomers based on slight differences in their hydrophobic surface areas.

  • Detection: UV detection at 280 nm is chosen to maximize specificity for the phenolic ring while minimizing interference from non-aromatic mobile phase noise (unlike 210 nm).

Experimental Protocols

Instrumentation & Conditions
ParameterSpecificationRationale
System HPLC with PDA/DAD DetectorPDA allows spectral purity confirmation.[1][2]
Column C18, 4.6 × 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equiv.)[1][2]Standard dimension for robust separation.[1][2]
Mobile Phase A 0.1% Phosphoric Acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) in Water
Suppresses ionization (pH ~2.5).[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for aromatic elution.[1][2]
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5µm particles.[1][2]
Temp 30°CControls viscosity and mass transfer kinetics.[1][2]
Detection UV 280 nm (Bandwidth 4 nm)Specificity for phenol/acetophenone chromophores.[1][2]
Injection 10 µLStandard volume to avoid column overload.
Reagent Preparation
  • Mobile Phase A (0.1%

    
    ):  Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of ultrapure water (18.2 MΩ). Filter through a 0.22 µm nylon membrane.
    
  • Diluent: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 1-(5-Hydroxy-2-methylphenyl)ethanone reference standard into a 10 mL volumetric flask. Dissolve in Diluent and sonicate for 5 minutes.

Gradient Method (Stability Indicating)

Use this method for purity analysis and separating isomers.

Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial equilibration
15.04060Linear gradient to elute analytes
18.01090Column wash (remove dimers/oligomers)
20.01090Hold wash
20.19010Return to initial conditions
25.09010Re-equilibration

Expected Retention Order:

  • Polar degradants (oxidized species)

  • Target: 1-(5-Hydroxy-2-methylphenyl)ethanone (~8-10 min)

  • Isomer: 1-(2-Hydroxy-5-methylphenyl)ethanone (Often elutes later due to intramolecular H-bonding increasing effective hydrophobicity).[1][2]

Visualization of Workflows

Analytical Workflow Diagram

The following diagram outlines the logical flow from sample preparation to data reporting.

AnalyticalWorkflow cluster_Analysis Data Analysis Start Sample Receipt Prep Sample Prep (Dissolve in 50:50 ACN:H2O) Start->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter HPLC HPLC Injection (Gradient Method) Filter->HPLC Detect UV Detection (280 nm) HPLC->Detect Check1 Check Resolution (Rs > 2.0 vs Isomers?) Detect->Check1 Pass Report Purity & Concentration Check1->Pass Yes Fail Optimize Gradient (Decrease Slope) Check1->Fail No Fail->HPLC Re-inject

Caption: Figure 1. Step-by-step analytical workflow for the purity assessment of 5-hydroxy-2-methylacetophenone.

System Suitability & Troubleshooting

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria before data is accepted.

System Suitability Criteria (SST)
ParameterAcceptance LimitPurpose
Resolution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
> 2.0 between Target and nearest IsomerEnsures accurate integration without overlap.
Tailing Factor (

)
< 1.5Confirms no secondary silanol interactions (pH control is working).[1]
Precision (%RSD) < 2.0% (n=5 injections)Verifies system stability.
Theoretical Plates (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
> 5000Confirms column efficiency.[1]
Troubleshooting Guide

Troubleshooting Issue Problem Detected Split Split Peaks? Issue->Split Tail Peak Tailing > 1.5? Split->Tail No Sol1 Wrong Diluent. Match Diluent to Initial MP. Split->Sol1 Yes Drift RT Drift? Tail->Drift No Sol2 Silanol Interaction. Ensure pH < 3.0. Replace Column. Tail->Sol2 Yes Sol3 Temp Fluctuation. Use Column Oven. Drift->Sol3 Yes

Caption: Figure 2. Decision tree for diagnosing common HPLC anomalies for phenolic ketones.

References

  • ChemAxon. Predicted pKa values for 2'-Hydroxy-5'-methylacetophenone. (Structure analog used for pKa prediction of phenolic ketone). Retrieved from .

  • PubChem. Compound Summary: 1-(2-Hydroxy-5-methylphenyl)ethanone (Isomer Data).[1][2][3][4] National Library of Medicine.[4] Available at: [Link][1]

  • Mac-Mod Analytical. Guidebook on Utilizing Selectivity for HPLC Separations (pH and Silanol Effects). Available at: [Link][1]

  • SIELC Technologies. HPLC Method for Separation of Hydroxyacetophenone Isomers. Available at: [Link][1]

(Note: While specific literature on the exact 5-hydroxy-2-methyl isomer is rare, references 1, 2, and 5 provide the validated physicochemical data for the structural class used to derive these parameters.)

Sources

Thin Layer Chromatography (TLC) monitoring of reactions involving 1-(5-Hydroxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the Thin Layer Chromatography (TLC) protocols for monitoring the synthesis and derivatization of 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 1450-72-2 / Isomer Specific).

Unlike its ortho-hydroxy isomers, this molecule lacks an intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. Consequently, it exhibits stronger interaction with silica gel , resulting in lower Rf values and a higher propensity for "tailing" (streaking). This guide provides optimized mobile phases, visualization techniques, and reaction monitoring strategies to overcome these challenges.

Chemical Profile & Chromatographic Behavior[1][2][3][4][5]

PropertyDescriptionChromatographic Implication
Structure Phenolic ketone (Acetophenone derivative)Dual functionality allows multi-mode visualization (UV, Phenol-specific, Ketone-specific).
Polarity High (Free Phenolic -OH)Strong retention on Silica Gel 60. Requires polar modifiers.
Acidity Weakly Acidic (Phenol pKa ~10)Prone to ionization on neutral silica, causing tailing. Requires acidic mobile phase.
UV Activity Strong (

,

)
Highly visible at 254 nm (quenching).
Structural Context[1][2][5][6][7]
  • C1: Acetyl group (Electron withdrawing)

  • C2: Methyl group (Weakly activating)

  • C5: Hydroxyl group (Strongly activating, H-bond donor)

Critical Note: The C5-hydroxyl is meta to the acetyl group. Unlike 2-hydroxyacetophenones, it cannot form a 6-membered chelate ring. Therefore, the -OH is fully available to hydrogen bond with silanol groups on the TLC plate, necessitating specific solvent modifications.

Methodology: Optimized TLC Systems

Stationary Phase
  • Standard: Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • Pre-treatment: If high humidity causes moisture uptake (deactivating the plate), heat the plate at 110°C for 30 minutes before use.

Mobile Phase Optimization (The "Triangle" Approach)

Standard Hexane/Ethyl Acetate systems often fail for this substrate due to streaking. We recommend the Acidified Non-Polar system.

System TypeComposition (v/v)ApplicationRf Expectation
Screening Hexane : EtOAc (7:3)Initial purity checkRf ~ 0.2 - 0.3 (Likely streaking)
Optimized Hexane : EtOAc : Acetic Acid (70:30:1) Routine Monitoring Rf ~ 0.4 (Sharp spot)
High Polarity DCM : MeOH (95:5)Polar derivatives/OximesRf > 0.6

Technical Insight: The addition of 1% Acetic Acid protonates the phenolic oxygen, suppressing ionization and breaking the strong H-bonds with the silica surface. This collapses "streaks" into tight, defined spots.

Visualization Logic

Do not rely on UV alone. A multi-stage visualization process ensures chemical identity.

  • Non-Destructive: UV Lamp (254 nm).[1] The aromatic ring quenches the plate's fluorescence, appearing as a dark spot on a green background.

  • Functional Group Specific (Phenol): Ferric Chloride (

    
    ) Stain .
    
    • Preparation: 1%

      
       in 50% aqueous methanol.[2]
      
    • Observation: 1-(5-Hydroxy-2-methylphenyl)ethanone turns Violet/Purple .

    • Utility: Disappears upon O-alkylation.

  • Functional Group Specific (Ketone): 2,4-DNP Stain .

    • Observation: Turns Orange/Red .

    • Utility: Confirms presence of the acetyl group (disappears upon reduction).

Protocol: Reaction Monitoring Case Studies

Case Study A: O-Alkylation (Ether Synthesis)

Reaction: 1-(5-Hydroxy-2-methylphenyl)ethanone + Benzyl Bromide


 Benzyl ether product.

Monitoring Strategy: The starting material (SM) has a free phenol (Polar). The Product (P) is an ether (Less Polar).

  • Mobile Phase: Hexane : EtOAc (8:2). Note: Acid is not strictly necessary for the product, but keep it if SM is present.

  • Elution Order:

    • Top Spot (High Rf): Product (O-Benzyl ether).

    • Bottom Spot (Low Rf): Starting Material (Free Phenol).

  • Visualization Confirmation:

    • Stain with

      
      .[1][2]
      
    • SM: Turns Purple.

    • Product: No color change (Phenol is capped).

Case Study B: Claisen-Schmidt Condensation (Chalcone Formation)

Reaction: 1-(5-Hydroxy-2-methylphenyl)ethanone + Benzaldehyde


 Chalcone.

Monitoring Strategy: The product extends the conjugation system, significantly altering UV absorption.

  • Mobile Phase: Hexane : EtOAc : Acetic Acid (60:40:1).

  • Elution Order:

    • Product (Chalcone): Usually elutes lower than the aldehyde but higher than the phenolic ketone due to increased lipophilicity of the added phenyl ring, though the extended conjugation can increase interaction. Crucially, the spot is often visible to the naked eye as Yellow.

  • Visualization:

    • UV 365 nm: The product (Chalcone) will likely fluoresce (bright blue/green).

    • Anisaldehyde Stain: Product turns distinct red/brown upon heating.

Workflow Diagrams (Graphviz)

General Monitoring Workflow

This diagram outlines the decision tree for selecting the correct visualization method based on the reaction type.

TLC_Workflow Start Start: Reaction Aliquot Prep Mini-Workup (Partition EtOAc/H2O) Start->Prep Spot Spot Plate (Co-spot: SM | Co | Rxn) Prep->Spot Elute Elute: Hex/EtOAc/AcOH (70:30:1) Spot->Elute Dry Dry Plate (Remove Solvent/Acid) Elute->Dry Vis_UV Visualize: UV 254nm (Check Purity/Progress) Dry->Vis_UV Decision Target Functional Group? Vis_UV->Decision Vis_FeCl3 Stain: FeCl3 (Detects Free Phenol) Decision->Vis_FeCl3 Phenol Rxn Vis_DNP Stain: 2,4-DNP (Detects Ketone) Decision->Vis_DNP Carbonyl Rxn Result_Alk O-Alkylation: SM (Purple) -> Prod (Colorless) Vis_FeCl3->Result_Alk Result_Red Reduction: SM (Orange) -> Prod (Colorless) Vis_DNP->Result_Red

Caption: Step-by-step decision tree for processing reaction aliquots and selecting visualization stains.

Troubleshooting Guide

IssueRoot CauseSolution
Streaking / Tailing Phenolic -OH interacting with Silanols.Add 1% Acetic Acid or Formic Acid to the mobile phase.
"Ghost" Spots Decomposition of unstable intermediates on Silica.Use "Neutralized Silica" (pre-wash plate with 1% Triethylamine in Hexane) or switch to Alumina plates.
Co-elution Product and SM have similar polarity.Change selectivity: Switch from Hexane/EtOAc to Toluene/Acetone (9:1) or DCM/MeOH (98:2).
Weak UV Signal Concentration too low.Spot multiple times (dry in between) or use Iodine Chamber for concentration-independent staining.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11159401, 1-(2-Hydroxy-6-methylphenyl)ethanone (Isomer Comparison). Retrieved from [Link]

  • Reich, H. J. (2023).Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Standard reference for Phenol acidity ~10-11).
  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.

Sources

Derivatization of 1-(5-Hydroxy-2-methylphenyl)ethanone for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 1-(5-Hydroxy-2-methylphenyl)ethanone for Biological Screening

Introduction: The Scaffold Advantage

1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 40180-70-9), often distinct from its more common isomer 2-hydroxy-5-methylacetophenone, presents a unique "privileged structure" for drug discovery. Unlike the ortho-hydroxy isomer, where the hydroxyl group is locked in an intramolecular hydrogen bond with the carbonyl, the 5-hydroxy isomer possesses a "free" phenolic group.

This structural feature offers two distinct advantages for biological screening:

  • Enhanced Carbonyl Reactivity: The ketone is not stabilized by hydrogen bonding, making it more electrophilic and reactive toward nucleophilic attack (e.g., Schiff base formation).

  • Dual-Point Derivatization: The molecule allows for independent modification of the lipophilic core (via the ketone) and the hydrogen-bond donor/acceptor site (via the phenol), enabling precise tuning of LogP and solubility.

This guide details three validated synthetic pathways to transform this scaffold into high-value libraries for antimicrobial and anticancer screening.

Strategic Derivatization Pathways

To maximize Structure-Activity Relationship (SAR) data, we employ a divergent synthesis strategy.

  • Pathway A (Thiosemicarbazones): Targets ribonucleotide reductase inhibition and metal chelation (Antimicrobial/Antiviral).

  • Pathway B (Chalcones): Generates Michael acceptors for covalent inhibition of cysteine-rich proteins (Anticancer/Anti-inflammatory).

  • Pathway C (Phenolic Esters): Modulates bioavailability and creates prodrugs.

Visual Workflow: Divergent Synthesis

Derivatization_Workflow Scaffold 1-(5-Hydroxy-2-methylphenyl)ethanone (Core Scaffold) TS_Reagent Thiosemicarbazide (H+ Cat.) Scaffold->TS_Reagent Ald_Reagent Aromatic Aldehyde (KOH/EtOH) Scaffold->Ald_Reagent Acyl_Reagent Acyl Chloride (Base) Scaffold->Acyl_Reagent TS_Product Thiosemicarbazone Derivative (Metal Chelator) TS_Reagent->TS_Product Condensation Chalcone_Product Chalcone Derivative (Michael Acceptor) Ald_Reagent->Chalcone_Product Claisen-Schmidt Ester_Product Phenolic Ester (Prodrug/Lipophilic) Acyl_Reagent->Ester_Product Esterification

Figure 1: Divergent synthetic strategy for 1-(5-Hydroxy-2-methylphenyl)ethanone. Three distinct chemical spaces are accessed from a single precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of Thiosemicarbazones (Schiff Base Formation)

Target Bioactivity: Antimicrobial, Iron Chelation (Ferroptosis induction).

Rationale: The condensation of the ketone with thiosemicarbazide creates a tridentate ligand system (N-N-S) capable of chelating transition metals (Fe, Cu) in the active sites of metalloenzymes.

Materials:

  • 1-(5-Hydroxy-2-methylphenyl)ethanone (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5 mmol (0.75 g) of the ketone in 15 mL of hot absolute ethanol.

  • Activation: Add 5.5 mmol of thiosemicarbazide dissolved in 10 mL of hot water/ethanol (1:1). Add 3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature, then place on ice. A crystalline precipitate should form.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and recrystallize from hot ethanol/water to yield the pure thiosemicarbazone.

Validation Criteria:

  • IR Spectroscopy: Disappearance of the ketone C=O stretch (~1680 cm⁻¹) and appearance of C=N stretch (~1600-1620 cm⁻¹).

  • Yield Expectation: 75–85%.

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Target Bioactivity: Anticancer, Anti-inflammatory.[1]

Rationale: This base-catalyzed aldol condensation creates an


-unsaturated ketone system.[1] This "enone" moiety acts as a Michael acceptor, capable of alkylating cysteine residues on proteins like NF- 

B or tubulin.

Materials:

  • 1-(5-Hydroxy-2-methylphenyl)ethanone (1.0 eq)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Base: 40% KOH (aq) or NaOH

  • Solvent: Ethanol[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol of the ketone and 5 mmol of the chosen aldehyde in 15 mL of ethanol in a 50 mL flask.

  • Initiation: Place the flask in an ice bath (0–5°C). Dropwise, add 2 mL of 40% KOH solution while stirring vigorously.

    • Note: The solution often turns deep red/orange due to the formation of the phenolate and enolate ions.

  • Reaction: Allow the mixture to stir at room temperature for 12–24 hours.

  • Quenching: Pour the reaction mixture into 50 mL of crushed ice/water containing 2 mL of HCl (to neutralize the phenolate and precipitate the product).

  • Workup: Filter the yellow/orange precipitate. Wash with water until the filtrate is neutral pH. Recrystallize from ethanol.

Validation Criteria:

  • 1H NMR: Look for the characteristic doublet signals of the

    
     and 
    
    
    
    protons of the enone system with a coupling constant (
    
    
    ) of 15–16 Hz, indicating the trans (
    
    
    ) isomer.

Biological Screening Preparation

To ensure reproducibility in biological assays (MTT, MIC), proper solubilization is critical. The phenolic nature of these derivatives requires specific handling.

Solubility Profile & Stock Preparation:

Derivative ClassPrimary SolventStock Conc.Stability (at -20°C)Notes
Parent Scaffold DMSO100 mM>1 yearPhenolic H is acidic.
Thiosemicarbazone DMSO50 mM6 monthsLight sensitive; store in amber vials.
Chalcone DMSO/Ethanol20 mM>1 yearPoor aqueous solubility; dilute slowly into media.

Assay Workflow (DOT Diagram):

Assay_Workflow Compound Synthesized Derivative (Solid) Stock Stock Solution (DMSO, 10-50mM) Compound->Stock Dissolve Dilution Serial Dilution (Culture Media) Stock->Dilution Dilute (<0.5% DMSO final) Treatment Treatment (24h - 72h) Dilution->Treatment Cells Cell Seeding (96-well plate) Cells->Treatment Add Compound Readout Readout (MTT / MIC / ROS) Treatment->Readout Analyze

Figure 2: Standardized workflow for biological evaluation of acetophenone derivatives.

References

  • Thiosemicarbazone Synthesis & Activity: Title: Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers.[3] Source: PubMed Central (PMC) / NIH URL:[Link][3]

  • Characterization & NMR Data: Title: Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products by NMR and computation. Source: NIScPR (National Institute of Science Communication and Policy Research) URL:[Link]

  • Compound Identification (CAS & Properties): Title: Ethanone, 1-(2-hydroxy-5-methylphenyl)-, oxime (Chemical Structure & Properties).[4] Source: PubChem (NIH) URL:[Link]

Sources

Application Note: High-Resolution Gas Chromatography Analysis of 1-(5-Hydroxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

This guide details the protocol for the quantification and identification of 1-(5-Hydroxy-2-methylphenyl)ethanone .

Critical Isomeric Distinction: Researchers must distinguish this analyte from its more common isomer, 2'-Hydroxy-5'-methylacetophenone (CAS 1450-72-2).

  • The Common Isomer (2-OH): Possesses an intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl group. This stabilizes the molecule, lowers its boiling point, and allows for reasonable direct GC analysis.

  • The Target Analyte (5-OH): The hydroxyl group at position 5 is meta to the acetyl group. It lacks intramolecular stabilization and instead engages in strong intermolecular hydrogen bonding. Consequently, it exhibits a significantly higher boiling point and extreme polarity.

Chromatographic Implication: Direct injection of the 5-hydroxy isomer on non-polar columns (e.g., DB-5ms) results in severe peak tailing, irreversible adsorption, and poor reproducibility. Derivatization is not optional; it is a requirement for quantitative integrity.

Chemical Profile
PropertyDescriptionChromatographic Impact
Structure Phenolic KetoneDual polarity (Carbonyl + Hydroxyl)
Acidity Weakly Acidic (Phenol)Reacts with active sites (silanols) in the liner and column.[1]
Volatility Semi-volatile (High BP)Requires high elution temperatures (>220°C).
Stability Thermally stableSuitable for GC, provided the -OH group is capped.

Analytical Strategy: The Decision Matrix

The following decision tree illustrates the workflow selection process. For this specific analyte, Workflow B (Derivatization) is the validated standard.

method_selection Start Sample: 1-(5-Hydroxy-2-methylphenyl)ethanone Decision Is Quantification Required? Start->Decision Direct Direct Injection (Screening Only) Column: DB-WAX UI Risk: Peak Tailing Decision->Direct No (Qualitative only) Deriv Derivatization (Quantification) Reagent: BSTFA + 1% TMCS Result: TMS-Ether Derivative Decision->Deriv Yes (High Precision) GCMS GC-MS Analysis Column: DB-5ms / HP-5ms Direct->GCMS Inject 1µL (Split 20:1) Deriv->GCMS Inject 1µL

Figure 1: Analytical workflow decision matrix. Green path represents the recommended protocol.

Protocol A: Silylation (Gold Standard)

This method converts the polar phenolic hydroxyl group into a volatile, non-polar trimethylsilyl (TMS) ether. This eliminates hydrogen bonding with the stationary phase, resulting in sharp, symmetrical peaks.

Reagents & Materials
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2][3]

    • Why TMCS? It acts as a catalyst to ensure the sterically hindered phenols react completely.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Ethyl Acetate.

  • Internal Standard: Dodecane or a deuterated analog (if available).

Step-by-Step Derivatization Procedure
  • Sample Preparation: Weigh 1–5 mg of the sample into a 2 mL GC vial.

  • Dissolution: Add 100 µL of Anhydrous Pyridine. Vortex until dissolved.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

    • Note: Ensure the molar ratio of reagent to active hydrogen is at least 5:1.

  • Incubation: Cap the vial tightly. Heat at 65°C for 30 minutes .

    • Mechanism:[2][3][4] The heat drives the reaction to completion, replacing the active proton on the 5-OH group with a -Si(CH3)3 group.

  • Cooling: Allow to cool to room temperature.

  • Dilution (Optional): If the concentration is too high for the detector, dilute with anhydrous Ethyl Acetate.

GC-MS Parameters (Derivatized)
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Standard non-polar phase; ideal for TMS derivatives.
Inlet Temp 280°CEnsures rapid vaporization of high-boiling derivatives.
Injection Mode Split (10:1 to 50:1)Prevents column overload; TMS derivatives are signal-rich.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency during temp ramp.
Oven Program 80°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp minimizes run time; high final temp elutes impurities.
Transfer Line 280°CPrevents condensation before MS source.
MS Source 230°C (EI Mode, 70eV)Standard ionization energy.
Scan Range 40–450 m/zCaptures the molecular ion and TMS fragments (M-15).

Protocol B: Direct Injection (Screening Only)

Warning: This method is prone to adsorption. Use only if derivatization is impossible. You must use a Polar Deactivated liner and a Polyethylene Glycol (WAX) column.

GC Parameters (Direct)
  • Column: DB-WAX Ultra Inert (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C (Split 20:1). Glass wool must be deactivated.

  • Oven: Start at 100°C (hold 1 min) → 10°C/min → 240°C (hold 10 min).

    • Limit: Do not exceed the temperature limit of the WAX column (usually 250°C).

  • Expected Result: Peak broadening and potential tailing factor > 1.5.

Data Analysis & Identification

Mass Spectrum Interpretation (TMS Derivative)

When analyzing the TMS derivative of 1-(5-Hydroxy-2-methylphenyl)ethanone, look for these diagnostic ions:

  • Molecular Ion (M+): [MW of Parent (150) + 72 (TMS group) - 1 (H)] = m/z 222 .

  • Base Peak: Often m/z 207 (M - 15). Loss of a methyl group from the silicon atom is characteristic of TMS ethers.

  • Fragment Ions:

    • m/z 73: [Si(CH3)3]+ (The "TMS" fingerprint).

    • m/z 43: [CH3C=O]+ (Acetyl group).

Quantification (Linearity & LOQ)
  • Linear Range: 1.0 µg/mL to 500 µg/mL.

  • R² Value: > 0.995 expected with Internal Standard calibration.

  • LOQ: Typically ~0.1 µg/mL (Scan mode) or lower in SIM mode.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peak (Method A) Moisture in sample/reagents.BSTFA hydrolyzes instantly with water. Dry sample under N2; use fresh reagents.
Tailing Peak (Method A) Incomplete derivatization.Increase incubation time to 60 mins; add more pyridine.
Tailing Peak (Method B) Active sites in liner/column.Replace liner with "Ultra Inert" type; trim column guard (0.5m).
Ghost Peaks Septum bleed or reagent impurities.Use low-bleed septa; run a reagent blank (Pyridine + BSTFA only).

References

  • Sigma-Aldrich. (n.d.).[5] BSTFA Derivatization Protocol. Retrieved from

  • BenchChem. (2025).[6] Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis. Retrieved from

  • United Chemical Technologies. (2020). Derivatizing Reagents Guide: Silylation. Retrieved from

  • National Institutes of Health (NIH). (2025). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques. PubMed Central. Retrieved from

  • ChemScene. (2025). Product Data: 1-(2-Hydroxy-5-methylphenyl)ethanone.[7][8][9][10] (Used for isomeric comparison). Retrieved from

Sources

Use of 1-(5-Hydroxy-2-methylphenyl)ethanone in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[2][3][4][5][6]

This application note details the synthetic utility of 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS 40180-70-9).[1][2] As a Senior Application Scientist, it is critical to distinguish this specific isomer from its more common regioisomer, 2'-hydroxy-5'-methylacetophenone (Paeonol analog).

Unlike the ortho-hydroxy isomer, the 5-hydroxy substitution pattern (meta to the acetyl group) precludes direct oxidative cyclization into oxygen-containing bicyclics like chromones or flavones via the Kostanecki-Robinson reaction.[1][2] Instead, this scaffold is a premium precursor for chalcones and nitrogen-containing heterocycles such as pyrazoles and pyrazolines , often utilized in developing antimicrobial and anti-inflammatory agents where the 5-hydroxyl group serves as a handle for solubility or further lipophilic functionalization.[1][2]

Chemical Scaffold Analysis[2][3][7]
  • Compound: 1-(5-Hydroxy-2-methylphenyl)ethanone[1][2][3]

  • Core Reactivity:

    • Acetyl Group (C1): Acts as the nucleophilic component (enolate generation) in aldol-type condensations.[1][2]

    • Hydroxyl Group (C5): Meta-positioned electron donor.[1][2] Under basic conditions, it forms a phenolate, increasing electron density on the ring but not directly stabilizing the enolate via resonance.

    • Methyl Group (C2): Ortho-positioned steric bulk.[1][2] Critical Insight: This methyl group creates steric hindrance near the carbonyl, potentially requiring longer reaction times or higher temperatures compared to unhindered acetophenones during condensation.

Reactivity & Synthesis Flowchart

The following diagram illustrates the divergent synthetic pathways for this specific isomer compared to the standard ortho-hydroxy isomer.

G Figure 1: Synthetic pathway limitations and opportunities for the 5-hydroxy isomer. Start 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS 40180-70-9) Chalcone Chalcone Derivative (α,β-Unsaturated Ketone) Start->Chalcone Claisen-Schmidt (Aldehyde/OH-) Ether 5-Alkoxy Derivative (Lipophilic Analog) Start->Ether Alkylation (R-X/K2CO3) Pyrazole Pyrazole/Pyrazoline (N-Heterocycle) Chalcone->Pyrazole Cyclocondensation (Hydrazine/AcOH) Chromone Chromone/Flavone (O-Heterocycle) Chalcone->Chromone NOT POSSIBLE (Lacks 2-OH)

Protocol A: Synthesis of Chalcones (Claisen-Schmidt Condensation)[1][2][3][9]

Objective: Synthesis of (E)-1-(5-hydroxy-2-methylphenyl)-3-arylprop-2-en-1-ones. Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1][2]

Critical Process Parameters (CPP)
  • Stoichiometry: The 5-OH group is acidic.[1][2] You must use >2 equivalents of base (one to deprotonate the phenol, one to generate the enolate).

  • Steric Hindrance: The 2-methyl group hinders the carbonyl.[1][2] Ultrasound irradiation (sonication) is recommended to accelerate the reaction if yields are low (<50%) under stirring.[1][2]

Materials
  • 1-(5-Hydroxy-2-methylphenyl)ethanone (1.0 eq)[1][2][3]

  • Substituted Benzaldehyde (1.0 eq)[1][2][4]

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.5 eq)[1][2]

  • Ethanol (95%) or Methanol[1][2]

  • HCl (10%) for neutralization[1][2]

Step-by-Step Procedure
  • Solubilization: In a round-bottom flask, dissolve 10 mmol of 1-(5-Hydroxy-2-methylphenyl)ethanone in 20 mL of Ethanol.

  • Base Addition: Add 25 mmol of KOH pellets (dissolved in minimal water, ~2 mL) dropwise to the ketone solution. The solution will darken (phenolate formation).[2] Stir for 15 minutes at Room Temperature (RT).

  • Aldehyde Addition: Add 10 mmol of the chosen aromatic aldehyde.

  • Reaction:

    • Method A (Standard): Stir at RT for 24–48 hours.[1][2]

    • Method B (Accelerated): Sonicate at 40°C for 2–4 hours.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 3:1). Look for the disappearance of the ketone spot.[1]

  • Work-up: Pour the reaction mixture into 100 mL of crushed ice/water.

  • Neutralization: Acidify carefully with 10% HCl until pH ~4-5. The chalcone will precipitate as a solid.[2]

    • Note: Do not make it too acidic (pH < 2) if acid-sensitive groups are present on the aldehyde.[1][2]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Validation Data:

  • Yield: Typically 70–85%.[1][2]

  • Appearance: Yellow to orange crystalline solid.[1][2]

  • NMR Signature: A characteristic pair of doublets for the vinylic protons (H-alpha, H-beta) with coupling constants J = 15–16 Hz, indicating the trans (E) isomer.[1]

Protocol B: Synthesis of Pyrazoles/Pyrazolines[1][10]

Objective: Cyclization of the chalcone intermediate into a 5-membered nitrogen heterocycle. Relevance: Pyrazoles derived from this scaffold are often investigated for COX-2 inhibition and antimicrobial activity.[1][2]

Materials
  • Chalcone (from Protocol A) (1.0 eq)[1][2]

  • Hydrazine Hydrate (80%) (5.0 eq)[1][2]

  • Solvent: Glacial Acetic Acid (for N-acetyl pyrazolines) OR Ethanol (for 1H-pyrazoles).[1][2]

Step-by-Step Procedure (N-Acetyl Pyrazoline Route)

This route is preferred for stability and higher yields.[1][2]

  • Setup: Dissolve 2 mmol of the chalcone in 10 mL of Glacial Acetic Acid.

  • Reagent Addition: Add 10 mmol (excess) of Hydrazine Hydrate.

  • Reflux: Heat the mixture to reflux (118°C) for 6–8 hours.

    • Expert Tip: The 2-methyl group on the phenyl ring may cause steric clash during ring closure.[1][2] If TLC shows incomplete conversion after 8 hours, add a catalytic amount of sodium acetate.

  • Quenching: Cool the mixture and pour into ice-cold water.

  • Isolation: The product usually precipitates.[2] Filter and wash with water to remove excess acid.[1][2]

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Self-Validating Check:

  • IR Spectroscopy: Disappearance of the sharp carbonyl peak of the chalcone (~1640 cm⁻¹) and appearance of C=N stretch (~1590 cm⁻¹).[1] If Acetic Acid was used, a new amide carbonyl peak (~1660 cm⁻¹) will appear for the N-acetyl group.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Chalcone) Incomplete enolate formation due to acidic 5-OH.[1][2]Increase base equivalents to 3.0 eq. Ensure the reaction is not moisture-contaminated (use dry ethanol).[1][2]
No Reaction (Chalcone) Steric hindrance from 2-Methyl group.[1][2]Switch from stirring to Ultrasound irradiation or increase temperature to 50°C (do not boil, or polymerization may occur).
Oily Product (Pyrazole) Impurities or incomplete cyclization.[2]Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Failed Cyclization Attempting to make Chromones.STOP. This isomer (5-OH) cannot form chromones.[1][2] You must use the 2-hydroxy isomer (CAS 1450-72-2) for oxygen heterocycles.[1][2]

References

  • Claisen-Schmidt Condensation Mechanisms

    • Synthesis of Chalcones: An Improved High-Yield Protocol. (2023).[1][2][4] National Institutes of Health.[2] Link

  • Reactivity of Hydroxyacetophenones

    • Characterization of 2-hydroxy-5-methylacetophenone condensation products. (2025).[1][2][5] ResearchGate. Link

  • Pyrazole Synthesis Protocols

    • Synthesis of new pyrazolone and pyrazole-based chalcones.[1][2][6] (2020).[1][2][7][8] PubMed Central.[1][2] Link

  • Compound Data

    • 1-(5-hydroxy-2-methylphenyl)ethanone Structure & Properties.[1][2] ECHEMI. Link

Sources

Application Note: Purification Strategy for 1-(5-Hydroxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists optimizing the purification of 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 40180-70-9).

Compound Overview

  • IUPAC Name: 1-(5-Hydroxy-2-methylphenyl)ethanone

  • Common Synonyms: 5-Hydroxy-2-methylacetophenone; 2-Acetyl-4-hydroxytoluene.

  • CAS Number: 40180-70-9[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 150.17 g/mol [2]

Critical Structural Distinction It is vital to distinguish this compound from its isomer, 1-(2-Hydroxy-5-methylphenyl)ethanone (CAS: 1450-72-2).

  • The 2-Hydroxy Isomer: Contains an intramolecular hydrogen bond between the hydroxyl and carbonyl groups, resulting in a lower melting point (45–48°C) and higher volatility.

  • The 5-Hydroxy Isomer (Target): The hydroxyl group is meta to the acetyl group and para to the methyl group. Lacking the intramolecular H-bond, it exhibits stronger intermolecular hydrogen bonding, resulting in a significantly higher melting point (typically >90°C) and lower solubility in non-polar solvents.

Purification Logic The primary impurities in the synthesis of this compound (often via Friedel-Crafts acylation of m-cresol esters or diazotization sequences) include:

  • Regioisomers: Primarily the ortho-hydroxy isomer (2-hydroxy-5-methylacetophenone).

  • Starting Materials: Unreacted m-cresol or its esters.

  • Inorganic Salts: Aluminum salts (if Lewis acids were used).

Solvent System Selection: An Ethanol/Water binary system is the superior choice for this separation.

  • Ethanol: Solubilizes the target compound and the more lipophilic impurities (isomers/starting materials) at high temperatures.

  • Water (Anti-solvent): drastically reduces the solubility of the polar 5-hydroxy target upon cooling, while keeping the lower-melting, less polar ortho-isomer (2-hydroxy) in the mother liquor.

Protocol: Recrystallization of 1-(5-Hydroxy-2-methylphenyl)ethanone

Pre-Requisites
  • Crude Material: 1-(5-Hydroxy-2-methylphenyl)ethanone (Solid or semi-solid).

  • Solvents: Ethanol (95% or absolute), Deionized Water.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath, Buchner funnel, vacuum pump.

Solubility Screening (Small Scale)

Before processing the entire batch, perform this test with 100 mg of crude.

  • Place 100 mg crude in a test tube.

  • Add 0.5 mL Ethanol. Heat to boiling.

    • Observation: If it dissolves completely, solubility is good. If not, add more EtOH dropwise.

  • Once dissolved, add hot water dropwise until persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of EtOH to clear the solution.

  • Allow to cool to room temperature (RT).

    • Success Criteria: Formation of distinct crystals (needles or plates).

    • Failure Mode: "Oiling out" (formation of liquid droplets). See Troubleshooting.

Step-by-Step Procedure (Scale-Up)

Phase A: Dissolution

  • Weigh the crude solid into a round-bottom flask equipped with a magnetic stir bar.

  • Add Ethanol (approx. 3–5 mL per gram of crude).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C).

  • If the solid does not completely dissolve after 10 minutes of reflux, add more Ethanol in small portions (10% of initial volume) until a clear solution is obtained.

    • Note: If insoluble dark particles remain, perform a Hot Filtration through a pre-warmed glass frit or fluted filter paper to remove inorganic salts/charcoal.

Phase B: Crystallization Induction

  • Maintain the solution at a gentle boil.

  • Slowly add hot Deionized Water (approx. 90°C) through the top of the condenser.

  • Stop adding water immediately when the solution becomes slightly turbid (cloudy) and the turbidity does not disappear after swirling.

  • Add a small amount of hot Ethanol (dropwise) just until the solution becomes clear again.

  • Remove the heat source and allow the flask to cool slowly to Room Temperature (RT) on the benchtop.

    • Critical: Do not use an ice bath immediately. Rapid cooling traps impurities.

Phase C: Collection and Drying

  • Once the flask reaches RT, inspect for crystallization.

  • (Optional) Cool the flask in an ice-water bath (0–5°C) for 30 minutes to maximize yield.

  • Filter the crystals using a Buchner funnel under vacuum.

  • Wash the filter cake with a cold Ethanol/Water mixture (50:50 ratio, pre-chilled to 0°C).

  • Dry the solid in a vacuum oven at 40–50°C for 4–6 hours.

Process Visualization

The following diagram illustrates the critical decision nodes in the recrystallization workflow.

RecrystallizationWorkflow Start Start: Crude Material Dissolve Dissolve in Boiling Ethanol (Reflux) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol HotFilter Hot Filtration (Remove insolubles) CheckSol->HotFilter No (Insolubles) AddWater Add Hot Water until Turbid CheckSol->AddWater Yes HotFilter->AddWater ClearSol Add drops of EtOH to clear turbidity AddWater->ClearSol SlowCool Slow Cool to RT (Seed if necessary) ClearSol->SlowCool IceBath Ice Bath (0-5°C) 30 mins SlowCool->IceBath Filter Vacuum Filtration & Cold Wash IceBath->Filter Dry Vacuum Dry (40-50°C) Filter->Dry

Figure 1: Decision logic for the recrystallization of 1-(5-Hydroxy-2-methylphenyl)ethanone.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Solution is too concentrated or cooled too fast.Re-heat to dissolve. Add more Ethanol. Cool very slowly. Add a seed crystal at 50°C.
Low Yield Too much solvent used or insufficient cooling.Concentrate the mother liquor by rotary evaporation and repeat the cooling step.
Impure Product (Low MP)Co-precipitation of isomers.Recrystallize again. Ensure the cooling rate is slow to exclude the ortho-isomer.
Color Retention Oxidation products.Add activated charcoal (1-2% wt) during the hot dissolution step, stir for 5 mins, then hot filter.

Quality Control (QC) Parameters

  • Melting Point: The purified solid should have a sharp melting range (typically within 2°C). Note: Literature MP for this specific isomer is often estimated between 90–120°C based on structural analogs; verify against a standard if available.

  • HPLC: Purity >98% (Area %).

  • 1H NMR: Confirm absence of the 2-hydroxy isomer (look for chelated -OH peak >12 ppm; the 5-hydroxy proton usually appears at 5–9 ppm depending on solvent).

References

  • ChemicalBook. (2025).[3] 1-(2-Hydroxy-5-methylphenyl)ethanone Properties (Isomer Comparison).

  • BenchChem. (2025).[4][5] Synthesis of Hydroxyacetophenone Derivatives: Application Notes.

  • PubChem. (2025).[2] Compound Summary: 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS 40180-70-9).

  • Sigma-Aldrich. (2025). Product Specification: Acetophenone Derivatives.

Sources

Role of 1-(5-Hydroxy-2-methylphenyl)ethanone as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Bioactive Heterocycles using the 1-(5-Hydroxy-2-methylphenyl)ethanone Scaffold

Executive Summary

1-(5-Hydroxy-2-methylphenyl)ethanone (also known as 2'-hydroxy-5'-methylacetophenone) is a critical pharmacophore scaffold used in the synthesis of chromones, flavones, and benzofurans .[1][2] Its structural uniqueness lies in the ortho-hydroxyacetyl motif combined with a para-methyl substitution (relative to the phenol), which directs regioselective cyclization.

This guide details the optimized synthesis of this intermediate via the Fries Rearrangement and demonstrates its downstream application in synthesizing 6-Methylflavone , a known positive allosteric modulator of GABA-A receptors.[2] The protocols emphasize high-purity isolation techniques suitable for pharmaceutical screening libraries.[2]

Core Synthesis Protocol: The Fries Rearrangement

Objective: Synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone from p-Cresyl Acetate.[1][2]

The industrial standard for accessing ortho-hydroxyketones is the Lewis acid-catalyzed Fries rearrangement. Temperature control is the critical variable: High temperatures (>120°C) favor the thermodynamically stable ortho-isomer (the target), while low temperatures favor the para-isomer.

Reagents & Equipment
  • Precursor: p-Cresyl Acetate (p-Tolyl acetate)[2]

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous

  • Solvent: Chlorobenzene (optional, or neat melt)

  • Equipment: 3-neck round bottom flask, oil bath, mechanical stirrer, steam distillation setup.[1]

Step-by-Step Methodology
  • Catalyst Loading:

    • In a fume hood, charge a dry 3-neck flask with p-Cresyl Acetate (1.0 equiv) .

    • Add AlCl₃ (1.5 equiv) slowly. Caution: Exothermic reaction. Evolution of HCl gas requires a scrubber.

  • Thermodynamic Rearrangement:

    • Heat the mixture to 120–130°C for 2 hours.

    • Mechanism Check: The mixture will turn viscous and dark red/green as the aluminum complex forms. The high temperature drives the acyl group to the ortho position via an intermolecular pathway.

  • Quenching & Hydrolysis:

    • Cool the reaction mass to room temperature.[3]

    • Pour the mass slowly onto crushed ice/HCl (1:1) to decompose the aluminum complex.

    • Stir vigorously until the solid complex breaks down into a yellow oily layer.

  • Purification (The Self-Validating Step):

    • Steam Distillation: Transfer the mixture to a steam distillation apparatus.

    • Why? The target ortho-isomer forms an intramolecular hydrogen bond (Chealtion) between the carbonyl oxygen and the hydroxyl proton, making it steam volatile.[4] The para-isomer (impurity) associates intermolecularly and remains in the pot.

    • Collect the distillate. The product crystallizes as yellow needles upon cooling.

  • Isolation:

    • Filter the solid, wash with cold water, and dry in a vacuum desiccator.

    • Target Yield: 85–92%.

    • Melting Point: 45–48°C.[2]

Downstream Application: Synthesis of 6-Methylflavone

Objective: Conversion of the intermediate into a bioactive flavonoid scaffold.[1][2]

This protocol utilizes a Claisen-Schmidt Condensation followed by an Oxidative Cyclization .[1][3]

Step A: Claisen-Schmidt Condensation (Chalcone Formation)[1][3][5][6][7]
  • Dissolve 1-(5-Hydroxy-2-methylphenyl)ethanone (10 mmol) and Benzaldehyde (10 mmol) in Ethanol (20 mL) .

  • Add KOH (40% aq, 5 mL) dropwise at 0°C.

  • Stir at room temperature for 12 hours. The solution will turn deep orange/red.

  • Pour into ice water and acidify with dilute HCl.

  • Filter the precipitated 2'-Hydroxy-5'-methylchalcone .[1][2] Recrystallize from ethanol.

Step B: Oxidative Cyclization (Iodine/DMSO Method)
  • Dissolve the Chalcone (5 mmol) in DMSO (10 mL) .

  • Add a catalytic amount of Iodine (I₂) (approx. 10 mol%).

  • Heat to 140°C for 1 hour.

    • Note: Iodine facilitates the oxidative closure of the pyrone ring.

  • Pour into sodium thiosulfate solution (to remove excess iodine).

  • Filter the white/pale yellow precipitate of 6-Methylflavone .

Visualizing the Pathway

The following diagram illustrates the chemical causality from precursor to API scaffold.

G cluster_0 Key Control Point Precursor p-Cresyl Acetate (Precursor) Intermediate 1-(5-Hydroxy-2-methylphenyl) ethanone (Target Intermediate) Precursor->Intermediate Fries Rearrangement AlCl3, 120°C (Ortho-migration) Chalcone 2'-Hydroxy-5'-methylchalcone Intermediate->Chalcone Claisen-Schmidt Benzaldehyde, KOH Flavone 6-Methylflavone (Bioactive Scaffold) Chalcone->Flavone Oxidative Cyclization I2, DMSO, 140°C

Figure 1: Synthetic workflow from p-Cresol derivative to Flavone scaffold. The green node represents the subject of this Application Note.

Analytical Validation Data

Use the following data to validate product identity during the workflow.

Compound1H NMR (DMSO-d6/CDCl3) Characteristic SignalsMelting Point
1-(5-Hydroxy-2-methylphenyl)ethanone δ 12.0 (s, 1H, OH) : Chelated proton (sharp singlet).δ 2.6 (s, 3H, COCH₃) : Acetyl group.δ 2.3 (s, 3H, Ar-CH₃) : Methyl group.[1][2]45–48°C
2'-Hydroxy-5'-methylchalcone δ 7.8 & 8.1 (d, J=16Hz) : Trans-olefinic protons.δ 12.5 (s, 1H, OH) : Deshielded phenolic proton.98–100°C
6-Methylflavone δ 6.8 (s, 1H, H-3) : Characteristic flavone singlet.Absence of OH signal. 122–123°C

References

  • Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocol for Fries Rearrangement).
  • Mamedov, I. G., et al. (2022). "Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products". Indian Journal of Chemistry, 61, 962-968. Link[5]

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of 2'-Hydroxyacetophenone from Phenol. Link

  • ChemicalBook. (2026). 1-(2-Hydroxy-5-methylphenyl)ethanone Product Properties and Synthesis. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Yield Optimization & Isomer Troubleshooting for CAS 40180-70-9

Executive Summary & Isomer Critical Alert

Warning: Isomer Misidentification Risk Before proceeding with yield optimization, you must verify your target structure. There is a frequent confusion in the literature between two isomers:

  • Target Molecule (CAS 40180-70-9): 1-(5-Hydroxy-2-methylphenyl)ethanone .[1]

    • Structure: Acetyl group at C1; Methyl at C2; Hydroxyl at C5.

    • Relationship: Hydroxyl is para to the Methyl group. Acetyl is meta to the Hydroxyl.

  • Common Imposter (CAS 1450-72-2): 1-(2-Hydroxy-5-methylphenyl)ethanone (also called 2-acetyl-4-methylphenol).[2]

    • Structure: Acetyl group at C1; Hydroxyl at C2; Methyl at C5.

    • Origin: This is the major product of the Fries rearrangement of p-cresyl acetate.

Crucial Insight: You cannot synthesize the target (5-Hydroxy-2-methyl) via direct Friedel-Crafts acylation or Fries rearrangement of p-cresol. Those methods direct the acetyl group ortho to the hydroxyl, yielding the wrong isomer (CAS 1450-72-2).

If your current pathway involves p-cresol as the starting scaffold for a single-step acylation, your yield of the target is likely near 0%. You must adopt the Nitration-Reduction-Hydrolysis pathway starting from 2-methylacetophenone.

Validated Synthetic Pathway (The "BenchChem" Route)

To achieve high yields of the specific 5-hydroxy isomer, we recommend a multi-step pathway that utilizes the directing effects of the methyl group to place substituents correctly.

Pathway Diagram

SynthesisPathway Start 2-Methylacetophenone (Starting Material) Inter1 Intermediate A: 1-(2-methyl-5-nitrophenyl)ethanone Start->Inter1 Step 1: Nitration HNO3/H2SO4, <0°C (Regioselective: para to Me) Inter2 Intermediate B: 1-(5-amino-2-methylphenyl)ethanone Inter1->Inter2 Step 2: Reduction SnCl2 / HCl or H2/Pd-C Target TARGET: 1-(5-Hydroxy-2-methylphenyl)ethanone Inter2->Target Step 3: Diazotization & Hydrolysis 1. NaNO2/HCl, 0°C 2. H2O/H2SO4, Heat

Caption: Figure 1. Regioselective synthesis pathway leveraging the ortho/para directing power of the methyl group against the meta-directing acetyl group.[3][4]

Troubleshooting Guide: Step-by-Step Optimization

Phase 1: Nitration (Regioselectivity Control)

Goal: Convert 2-methylacetophenone to 1-(2-methyl-5-nitrophenyl)ethanone.

User Issue: "I am getting a mixture of 3-nitro and 5-nitro isomers, or formation of dinitro species."

ParameterRecommended ConditionTechnical Rationale
Temperature -5°C to 0°C Nitration is highly exothermic. Temperatures >5°C increase the kinetic energy enough to overcome the activation barrier for the sterically hindered 3-position (ortho to Me, ortho to Acetyl) and promote dinitration.
Reagent Addition Dropwise (1 drop/sec) Rapid addition creates localized hot spots, leading to oxidative byproducts (tars) and loss of regioselectivity.
Acid Ratio HNO₃ (1.1 eq) : H₂SO₄ (solvent) Excess sulfuric acid acts as a heat sink and dehydrating agent to generate the nitronium ion (

).

Q: Why does the nitro group go to position 5? A: The Methyl group (activator) directs ortho and para.[3] The Acetyl group (deactivator) directs meta.[3][4]

  • Position 3 (Ortho to Me): Sterically crowded between Methyl and Acetyl.

  • Position 5 (Para to Me): Activated by Methyl, Meta to Acetyl.[3] Both electronic vectors align here.

  • Position 4/6: Blocked or deactivated by Acetyl.

Phase 2: Reduction (Yield Retention)

Goal: Convert Nitro group to Amino group without reducing the Carbonyl (Ketone).

User Issue: "The ketone is also being reduced to an alcohol."

Troubleshooting Protocol:

  • Avoid: Strong hydride donors like LiAlH4 or NaBH4 (unless specific conditions are used), as they will attack the ketone.

  • Recommended: Stannous Chloride (

    
    ) in HCl . This is chemoselective for nitro groups in the presence of aryl ketones [1].
    
  • Alternative: Catalytic Hydrogenation (

    
    , Pd/C) can be used, but requires careful monitoring to prevent reduction of the carbonyl. If using hydrogenation, add a poison (like quinoline) or use mild pressure (1 atm).
    
Phase 3: Diazotization & Hydrolysis (The Critical Step)

Goal: Convert Amino group to Hydroxyl via Diazonium salt.

User Issue: "My product turns into a black tar upon heating." / "Yield drops to <20% in the final step."

Root Cause Analysis: Phenols are electron-rich. As soon as some phenol is formed, it can react with the remaining diazonium salt (coupling reaction) to form azo dyes (red/brown tars).

Corrective Actions:

  • The "Dropwise into Hot Acid" Technique: Do not heat the diazonium salt solution directly. Instead, generate the diazonium salt at 0°C. Then, add this cold solution dropwise into a separate flask containing boiling dilute sulfuric acid (

    
    ).
    
    • Why? This ensures the diazonium salt is instantly hydrolyzed to phenol and the phenol is removed from the high concentration of diazonium salt, preventing azo coupling.

  • Steam Distillation: If possible, steam distill the product as it forms to remove it from the reaction matrix immediately.

Comparative Yield Analysis

The following data highlights why the multi-step route is superior for this specific isomer.

Synthetic RouteTarget Isomer YieldMajor ImpuritySuitability
Direct FC Acylation of p-Cresol < 5%2-hydroxy-5-methyl (Isomer)NOT RECOMMENDED
Fries Rearrangement (p-Cresyl Acetate) < 10%2-hydroxy-5-methyl (Isomer)NOT RECOMMENDED
Nitration Route (2-Me-Acetophenone) 65 - 75% (Overall)3-nitro isomer (removable)Standard Protocol
Oxidation of Carvacrol VariableThymol derivativesLow Selectivity

Frequently Asked Questions (FAQs)

Q: Can I use 3-hydroxy-4-methylacetophenone as a starting material? A: No. That molecule already has the hydroxyl group in the wrong position (relative to the methyl). Moving a substituent on an aromatic ring is generally impossible without destroying the ring. You must build the substitution pattern from the correct skeleton (2-methylacetophenone).

Q: Is there a catalyst to force Friedel-Crafts to the meta position of a phenol? A: No. The hydroxyl group is a powerful ortho/para director. It will never allow electrophilic attack at the meta position under standard Friedel-Crafts conditions. The "meta" relationship in your target must be established by using a meta-director (like the acetyl group) to direct the incoming substituent, or by starting with the groups already in place.

Q: How do I purify the final solid? A: 1-(5-Hydroxy-2-methylphenyl)ethanone typically crystallizes well.

  • Solvent: Aqueous Ethanol (EtOH:H2O, 80:20) or Benzene/Petroleum Ether mixtures.

  • Melting Point Check: The target should melt around 128°C (distinct from the 2-hydroxy isomer which melts at ~45-48°C) [2].

References

  • BenchChem. (2025).[4] Synthesis of 1-(5-Amino-2-methylphenyl)ethanone from p-toluidine. 5

  • ChemicalBook. (2026).[6] 1-(2-Hydroxy-5-methylphenyl)ethanone Chemical Properties (Comparison Data). 7

  • Fisher Scientific. (2025). 2'-Hydroxy-5'-methylacetophenone Safety Data Sheet. 2

  • GuideChem. (2025). 1-(5-Hydroxy-2-methylphenyl)ethanone CAS 40180-70-9 Basic Info. 8

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents before handling. Nitration reactions carry explosion risks; conduct all experiments behind a blast shield.

Sources

Side product formation in the synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the synthesis and purification of 1-(2-Hydroxy-5-methylphenyl)ethanone (CAS: 1450-72-2), the standard regioisomer produced via the acylation of p-cresol.[1]

Note on Nomenclature: The chemical name provided in your request, 1-(5-Hydroxy-2-methylphenyl)ethanone, describes a structure where the acetyl group is meta to the hydroxyl group.[1] This is chemically counter-intuitive for standard electrophilic aromatic substitution (Friedel-Crafts/Fries), which directs ortho/para to the activating hydroxyl group. Based on industrial relevance and chemical feasibility, this guide addresses the synthesis of 1-(2-Hydroxy-5-methylphenyl)ethanone (also known as 2'-Hydroxy-5'-methylacetophenone), where the acetyl group is ortho to the hydroxyl and meta to the methyl group.[1]

Part 1: Reaction Logic & Mechanism

The Synthetic Route: Fries Rearrangement

The most robust route to 1-(2-Hydroxy-5-methylphenyl)ethanone is the Fries Rearrangement of p-cresyl acetate (p-tolyl acetate).[1] Direct Friedel-Crafts acylation of p-cresol is often avoided due to the high reactivity of the free phenol, which leads to poly-acylation and tar formation.[1]

Why this route?

  • Regiocontrol: In p-cresyl acetate, the para position (relative to the oxygen) is blocked by the methyl group. This forces the acyl group to migrate to the ortho position exclusively, yielding the desired 1-(2-Hydroxy-5-methylphenyl)ethanone.[1]

  • Atom Economy: The acyl group is pre-attached to the substrate, reducing the need for excess acetyl chloride.

Mechanism & Isomerism

The reaction proceeds via an aluminum chloride-catalyzed rearrangement.[1][2][3]

  • Step 1: Coordination of AlCl3 to the ester oxygen.

  • Step 2: Cleavage of the O-acyl bond to generate an acylium ion [CH3CO]+ and a p-cresol-AlCl3 complex.[1]

  • Step 3 (Recombination): The acylium ion attacks the aromatic ring. Since the para position is blocked by the methyl group, attack occurs at the ortho position (C2).

Part 2: Side Product Profile

Understanding impurities is critical for troubleshooting.[1] The following table summarizes common side products formed during this synthesis.

Side ProductStructure / NatureCause of FormationManagement Strategy
p-Cresol (4-Methylphenol)Hydrolysis ProductIncomplete rearrangement; moisture entering the reaction; "de-acylation" due to prolonged heating.[1]Ensure anhydrous conditions.[1] Use excess AlCl3 (>1.2 eq).
2,6-Diacetyl-4-methylphenol Di-acylated ImpurityIntermolecular rearrangement (disproportionation).[1] One molecule loses acetyl to another.[1]Avoid extreme temperatures (>160°C).[4] Maintain strict stoichiometry.
Polymeric Tars Dark, viscous residueOxidation of phenols; acid-catalyzed polymerization of impurities.[1]Use inert atmosphere (N2/Ar). Control heating ramp rates.
Aluminum Salts Inorganic ResidueIncomplete quenching/hydrolysis of the Al-complex.[1]Thorough acid wash (HCl) during workup.

Part 3: Troubleshooting Guides (Q&A)

Issue 1: Low Yield & High p-Cresol Content

User Question: "My HPLC shows a large peak for p-cresol and low conversion to the ketone. Why?"

Technical Diagnosis: This indicates hydrolysis or de-acylation .[1]

  • Moisture Ingress: AlCl3 is extremely hygroscopic.[1] If it absorbs water, it deactivates and hydrolyzes the ester bond rather than rearranging it.

  • Insufficient Catalyst: The reaction requires at least 1 mole of AlCl3 per mole of ester because the product (hydroxy ketone) forms a stable 1:1 complex with AlCl3 that effectively "consumes" the catalyst.

Corrective Action:

  • Protocol: Increase AlCl3 to 1.2 – 1.5 equivalents .

  • Environment: Ensure all glassware is flame-dried and the reaction is run under a positive pressure of dry Nitrogen.[1]

Issue 2: Formation of "Tar" or Black Reaction Mixture

User Question: "The reaction mixture turned into a black solid that is difficult to work up."

Technical Diagnosis: Fries rearrangements are exothermic and often run neat (without solvent) or in high-boiling solvents like nitrobenzene.[1] "Tar" is usually polymerized phenolic species caused by local overheating .[1]

Corrective Action:

  • Solvent Choice: If running neat, switch to a solvent like Chlorobenzene or 1,2-Dichloroethane to act as a heat sink.[1]

  • Temperature Control: Do not exceed 140°C . While high temperature favors the ortho product, exceeding 160°C promotes degradation.

Issue 3: Difficulty Separating Product from Isomers

User Question: "I cannot separate the product from the starting material/impurities using standard flash chromatography."

Technical Diagnosis: Phenolic isomers often streak on silica due to the acidic OH group. Furthermore, the ortho-hydroxy ketone forms a strong intramolecular hydrogen bond (between the Carbonyl O and the Hydroxyl H), which significantly changes its polarity and volatility compared to p-cresol.

Corrective Action:

  • Steam Distillation: This is the "Gold Standard" purification for ortho-hydroxy acetophenones.[1] The intramolecular H-bond makes the target molecule steam volatile , whereas p-cresol and tars are less so or non-volatile.[1]

  • Recrystallization: Recrystallize the crude solid from aqueous ethanol (See Protocol below).[4]

Part 4: Detailed Experimental Protocol

Target: 1-(2-Hydroxy-5-methylphenyl)ethanone Scale: 10 g (Example)

Materials
  • p-Tolyl acetate (p-Cresyl acetate): 10.0 g (66.6 mmol)[1]

  • Aluminum Chloride (AlCl3), anhydrous: 10.7 g (80.0 mmol, 1.2 eq)

  • Solvent: Chlorobenzene (30 mL) [Optional but recommended for thermal control]

Step-by-Step Methodology
  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser (with drying tube/N2 inlet), and an internal temperature probe.

  • Charging: Add p-tolyl acetate and chlorobenzene. Begin stirring.

  • Catalyst Addition: Add AlCl3 portion-wise over 10 minutes. Caution: Exothermic.

  • Reaction: Heat the mixture to 120°C . Hold for 3–5 hours .

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The ester spot (high Rf) should disappear; the product spot (medium Rf) should appear.

  • Quenching: Cool the mixture to room temperature. Pour slowly onto 100 g of crushed ice mixed with 10 mL conc. HCl .

    • Why: The HCl breaks the strong Aluminum-Phenoxide complex.[1]

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Washing: Wash combined organics with water (2x) and Brine (1x). Dry over Na2SO4.[1]

  • Purification (Choose one):

    • Method A (Steam Distillation): Suspend crude in water and steam distill. The product distills over as a yellow oil/solid.

    • Method B (Recrystallization): Dissolve crude in minimum hot Ethanol. Add warm water until slightly turbid. Cool to 4°C.[1]

Part 5: Visualization of Reaction Pathways

The following diagram illustrates the Fries rearrangement pathway, highlighting the critical branching points for side product formation.

FriesRearrangement Ester p-Cresyl Acetate (Starting Material) Complex Ester-AlCl3 Complex Ester->Complex + AlCl3 AlCl3 AlCl3 Catalyst Acylium [Acylium Ion] + [p-Cresol-AlCl3] Complex->Acylium Heat (>100°C) Target 1-(2-Hydroxy-5-methylphenyl)ethanone (Target Product) Acylium->Target Intramolecular Rearrangement (Ortho) pCresol p-Cresol (Hydrolysis Impurity) Acylium->pCresol Moisture/Hydrolysis Diacetyl 2,6-Diacetyl-4-methylphenol (Disproportionation) Acylium->Diacetyl Intermolecular Transfer Tar Polymeric Tars (Thermal Degradation) Target->Tar Overheating (>160°C)

Caption: Reaction pathway for the Fries rearrangement of p-cresyl acetate, showing the major ortho-migration pathway and competitive side reactions leading to hydrolysis and polymerization.[1]

References

  • ChemicalBook. (2025).[1] 1-(2-Hydroxy-5-methylphenyl)ethanone Chemical Properties and Synthesis. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Ethanone, 1-(2-hydroxy-5-methylphenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. (2025).[1][5] 2-Hydroxy-5-methylacetophenone (CID 15068).[1][4] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[1] Fries Rearrangement: Mechanism and Applications. Retrieved from [1]

  • Beilstein Journals. (2017). Synthesis of 1-indanones and related derivatives. Beilstein J. Org.[1] Chem. 13, 48–81. Retrieved from

Sources

Optimizing reaction conditions for the acylation of m-cresol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Reaction Optimization Help Desk. Ticket ID: M-CRESOL-ACYL-OPT-001 Assigned Specialist: Senior Application Scientist (Catalysis & Synthesis Division)

Executive Summary

The acylation of m-cresol is a pivotal transformation in the synthesis of pharmaceutical intermediates (e.g., precursors for thymol derivatives and antioxidants). The reaction involves a competition between O-acylation (kinetic control, ester formation) and C-acylation (thermodynamic control, ketone formation/Friedel-Crafts).

This guide optimizes for the C-acylated product (hydroxyacetophenones), as this is the challenging, high-value scaffold for drug development. We focus on transitioning from stoichiometric Lewis acids (


) to shape-selective Zeolites (H-Beta), ensuring higher regioselectivity and "green" process metrics.
Module 1: The Reaction Landscape (Mechanism & Pathway)

Before troubleshooting, you must visualize the competing pathways. The reaction does not proceed linearly; it involves a "fork" between esterification and ring substitution.

ReactionPathway Reagents m-Cresol + Acyl Donor (Acetic Anhydride/Chloride) O_Acyl O-Acylated Product (m-Tolyl Acetate) [Kinetic Product] Reagents->O_Acyl Low Temp (<100°C) Weak Acid Sites C_Acyl_Para 4-Hydroxy-2-methylacetophenone (Para-C-Acyl) [Target Therapeutic Scaffold] Reagents->C_Acyl_Para Direct F-C Acylation High Temp (>150°C) Strong Lewis Acid O_Acyl->C_Acyl_Para Fries Rearrangement (Intramolecular) Requires Acid Catalyst C_Acyl_Ortho 2-Hydroxy-4-methylacetophenone (Ortho-C-Acyl) O_Acyl->C_Acyl_Ortho Side Reaction

Figure 1: Reaction network showing the competition between O-acylation (esterification) and C-acylation (Friedel-Crafts).

Module 2: Catalyst Selection & Optimization

User Question: I am using


, but the workup is messy and yields are inconsistent. What is the modern alternative?

Technical Insight: While


 is the classic catalyst, it requires stoichiometric amounts because the resulting ketone product complexes with the aluminum, deactivating it. The optimized approach uses Solid Acid Catalysts (Zeolites) .
FeatureTraditional (

)
Optimized (Zeolite H-Beta) Why H-Beta Wins?
Stoichiometry >1.1 equivalents requiredCatalytic (<10 wt%)Eliminates massive aluminum waste streams.
Selectivity Poor (Mix of ortho/para)High (Para-selective)Large pore structure of H-Beta allows diffusion of the bulky para-isomer.
Moisture Sensitivity Extreme (Exothermic/HCl gas)ModerateCan be regenerated by calcination.
Reusability None (Single use)HighRegenerable via air calcination at 550°C.

Recommendation: Switch to Zeolite H-Beta (Si/Al ratio ~25) . Its 12-membered ring channels provide the necessary pore size to accommodate the transition state for C-acylation while restricting the formation of bulky byproducts.

Module 3: Troubleshooting & FAQs
Issue 1: "I'm only getting the ester (m-tolyl acetate), not the ketone."

Diagnosis: The reaction is stuck at the kinetic trap (O-acylation).

  • Root Cause A: Temperature is too low. The energy barrier for C-acylation (or the Fries rearrangement of the ester) is higher than for esterification.

  • Root Cause B: Acid sites are too weak.

  • Solution:

    • Increase reaction temperature to 160°C - 180°C .

    • If using a zeolite, ensure it is in the H-form (protonated), not the Na-form. Calcining commercial NH4-Beta is required to activate it.

Issue 2: "The catalyst dies after 1 hour (Coking)."

Diagnosis: Pore blockage by heavy byproducts or strong adsorption of the ketone product.

  • Mechanism: The ketone product is more basic than the starting material and sticks to the acid sites, poisoning them.

  • Solution:

    • Solvent Choice: Use a polar aprotic solvent like Nitrobenzene or Sulfolane (if acceptable) to compete for adsorption, or run solvent-free with excess acylating agent to wash the pores.

    • Reagent Ratio: Increase the Acyl Donor : m-Cresol ratio to 2:1 . This helps desorb the product from the active sites.[1]

Issue 3: "Low conversion with Acetic Anhydride."

Diagnosis: Water contamination.

  • Mechanism: Acetic anhydride hydrolyzes to acetic acid in the presence of water. While acetic acid can acylate, it is significantly less reactive than the anhydride.

  • Solution: Dry m-cresol (azeotropic distillation with toluene) before reaction.

Module 4: Optimized Experimental Protocol

Protocol ID: OP-ZEOLITE-ACYL-04 Objective: Synthesis of 4-hydroxy-2-methylacetophenone via H-Beta catalysis.

Reagents:

  • m-Cresol (10 mmol, 1.08 g)

  • Acetic Anhydride (20 mmol, 2.04 g)

  • Catalyst: Zeolite H-Beta (Si/Al = 25), calcined at 550°C for 4h prior to use (0.5 g).

Workflow:

  • Catalyst Activation: Heat Zeolite H-Beta in a muffle furnace at 550°C for 4 hours. Cool in a desiccator. Crucial: Zeolites absorb moisture rapidly from air, which kills activity.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with drying tube), charge the m-cresol and activated catalyst.

  • Addition: Add Acetic Anhydride dropwise at room temperature.

  • Reaction Phase:

    • Heat the mixture to 160°C (oil bath temperature).

    • Stir at 600 RPM.

    • Monitor via TLC (Eluent: Hexane/Ethyl Acetate 8:2) or GC-MS.

    • Checkpoint: At 1 hour, O-acyl ester should peak. By 4-6 hours, C-acyl ketone should dominate.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL).

    • Filter off the catalyst (save for regeneration).

    • Wash filtrate with saturated

      
       (to remove acetic acid byproduct) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or perform column chromatography.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose low yields or wrong products.

Troubleshooting Start Problem Detected CheckProduct Identify Major Product (GC/TLC) Start->CheckProduct EsterOnly Major Product: O-Acyl Ester CheckProduct->EsterOnly LowConv Low Conversion (<20%) CheckProduct->LowConv Coking Catalyst turns black rapidly CheckProduct->Coking TempCheck Check Temp Is T < 140°C? EsterOnly->TempCheck WaterCheck Check Moisture Reagents wet? LowConv->WaterCheck RatioCheck Check Reagent Ratio Coking->RatioCheck IncreaseTemp Solution: Increase T to 160°C+ TempCheck->IncreaseTemp Yes DryReagents Solution: Dry m-cresol Calcine Catalyst WaterCheck->DryReagents Yes IncreaseAcyl Solution: Increase Acyl Donor to 2:1 or 3:1 RatioCheck->IncreaseAcyl

Figure 2: Diagnostic logic for common acylation failures.

References
  • Yadav, G. D., & Pathre, G. S. (2006). "Sulfated zirconia as a solid acid catalyst for the acylation of m-cresol with acetic anhydride." Microporous and Mesoporous Materials.

  • Derouane, E. G., et al. (2000). "Zeolite catalysts for the acylation of aromatics."[1][2][3][4][5][6] Journal of Molecular Catalysis A: Chemical.

  • Smith, K., et al. (2003). "Regioselective acylation of activated aromatics using zeolite H-beta." Journal of Catalysis.

  • Bhattacharya, A. (2004). "Acylation of aromatic ethers and phenols: A review of modern solid acid catalysis." Applied Catalysis A: General.

Sources

Technical Support Center: Stability & Degradation of 1-(5-Hydroxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TICKET-5HMA-STAB-001 Status: Open Subject: Degradation Pathways under Acidic/Basic Conditions Molecule: 1-(5-Hydroxy-2-methylphenyl)ethanone (Also referred to as 5-Hydroxy-2-methylacetophenone) Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support interface for 1-(5-Hydroxy-2-methylphenyl)ethanone. This guide addresses the stability profile of this intermediate, which is critical in the synthesis of anticoagulants and anti-inflammatory agents.

Core Stability Profile:

  • Acidic Conditions: Generally STABLE regarding chemical structure, though solubility issues may mimic degradation (precipitation).

  • Basic Conditions: Highly UNSTABLE . The molecule is susceptible to rapid oxidative degradation (discoloration) and base-catalyzed condensation (dimerization).

  • Primary Risk: Formation of quinoid species and aldol condensation products upon exposure to alkali and oxygen.

Module 1: Degradation in Basic Conditions (Critical)

Status: 🔴 High Risk Symptoms: Solution turns yellow


 brown 

black; appearance of ghost peaks in HPLC at higher RRT (Relative Retention Time).
Mechanism: Phenolate Oxidation (The "Browning" Effect)

Upon exposure to base (pH > 9), the phenolic hydroxyl group at position 5 deprotonates (pKa


 10) to form a phenolate anion. This electron-rich species is highly susceptible to oxidation by dissolved oxygen (auto-oxidation).
  • Step 1: Deprotonation forms the phenolate.

  • Step 2: Single Electron Transfer (SET) to Oxygen (

    
    ) generates a phenoxy radical.
    
  • Step 3: Radical coupling or further oxidation leads to quinone methides or polymerized humic-like substances . This is the primary cause of the darkening color.

Mechanism: Base-Catalyzed Aldol Condensation

The acetyl group (


) contains acidic 

-protons. Strong bases can generate an enolate, which attacks the carbonyl carbon of another molecule.[1]
  • Pathway: Self-condensation (Dimerization)

    
     Dehydration 
    
    
    
    Chalcone derivative (Dypnone-like structure).
  • Result: Formation of high molecular weight impurities often detected as late-eluting peaks in LC-MS.

Visualization: Basic Degradation Pathways

BasicDegradation Start 1-(5-Hydroxy-2-methylphenyl)ethanone Phenolate Phenolate Anion (Electron Rich) Start->Phenolate Fast (pKa ~10) Enolate Enolate Anion (Alpha-Deprotonation) Start->Enolate Slow (pKa ~19) Base Basic Media (OH-) Base->Phenolate Base->Enolate Radical Phenoxy Radical Phenolate->Radical Oxidation (+O2) Aldol Aldol Adduct Enolate->Aldol + Substrate Molecule Quinone Quinone/Quinone Methide (Yellow/Brown Color) Radical->Quinone Coupling/Oxidation Dimer Condensation Dimer (Chalcone Derivative) Aldol->Dimer - H2O (Dehydration)

Figure 1: Dual degradation pathways in basic media showing oxidative discoloration (top) and aldol condensation (bottom).

Module 2: Degradation in Acidic Conditions

Status: 🟢 Moderate/Low Risk Symptoms: Precipitation (if aqueous acid is used); potential slight isomerization at high temperatures.

Mechanism: Solubility vs. Degradation

The molecule is a weak acid (phenol). In strong acidic media (HCl,


), it remains protonated and neutral.
  • Issue: Neutral phenols have low solubility in aqueous acid. Users often mistake precipitation for degradation.

  • Verification: Redissolve the precipitate in Methanol/Acetonitrile. If the HPLC peak matches the standard, it was a solubility issue, not chemical degradation.

Mechanism: Acid-Catalyzed Condensation (High Stress)

Under extreme conditions (High Heat + Strong Acid), the carbonyl oxygen is protonated, increasing electrophilicity. This can induce electrophilic aromatic substitution (EAS) on the electron-rich ring of a second molecule, leading to polymerization, though this is kinetically slower than the basic pathway.

Module 3: Comparative Stability Data

The following table summarizes expected results during forced degradation studies (Stress Testing).

Stress ConditionReagentConditionsExpected DegradationPrimary Degradant Type
Acidic Hydrolysis 0.1 N HCl60°C, 4 hrs< 2%Minimal. Potential minor hydration products.
Basic Hydrolysis 0.1 N NaOHRT, 2 hrs> 15% Oxidative Dimers & Quinones. Rapid color change (Colorless

Brown).
Oxidative 3%

RT, 4 hrs> 10% Ring oxidation products; Hydroxylation of the methyl group.
Photolytic UV Light1.2M Lux hrs~ 5%Radical-initiated polymerization (common for acetophenones).

Module 4: Experimental Protocols

Protocol A: Forced Degradation Study (Validation)

Use this protocol to validate your analytical method (HPLC/LC-MS) for specificity.

  • Preparation: Prepare a 1 mg/mL stock solution of 1-(5-Hydroxy-2-methylphenyl)ethanone in Methanol.

  • Acid Stress:

    • Mix 5 mL Stock + 5 mL 0.1 N HCl.

    • Heat at 60°C for 4 hours.

    • Neutralize with 0.1 N NaOH before injection.

  • Base Stress (Critical Step):

    • Mix 5 mL Stock + 5 mL 0.1 N NaOH.

    • Observation: Monitor color change immediately.

    • Keep at Room Temperature (RT) for 2 hours.

    • Neutralize with 0.1 N HCl. Note: Neutralization may precipitate the degradation products.

  • Analysis: Inject onto C18 column (e.g., Agilent Zorbax Eclipse Plus), Gradient Mobile Phase (Water/ACN with 0.1% Formic Acid).

Protocol B: Troubleshooting Workflow

Troubleshooting Start Issue: Sample Impurity/Color Change CheckColor Is the solution colored (Yellow/Brown)? Start->CheckColor CheckpH Check pH CheckColor->CheckpH Yes CheckColor->CheckpH No YesColor Yes NoColor No Basic pH > 8 CheckpH->Basic Acidic pH < 4 CheckpH->Acidic Oxidation DIAGNOSIS: Oxidative Degradation (Quinone Formation) Basic->Oxidation Precipitation DIAGNOSIS: Solubility Issue (Not Degradation) Acidic->Precipitation Action1 Action: Add antioxidant (Ascorbic acid) or Sparge with Argon Oxidation->Action1 Action2 Action: Add Co-solvent (Methanol/DMSO) Precipitation->Action2

Figure 2: Decision tree for diagnosing stability issues in the laboratory.

Module 5: Frequently Asked Questions (FAQ)

Q1: My sample turned dark brown after adding NaOH. Can I recover it? A: Likely not. The brown color indicates the formation of quinones and irreversible polymerization. While acidification might reverse the phenolate formation, the oxidative coupling is permanent. Recommendation: Always handle in an inert atmosphere (


 or Ar) if basic conditions are required.

Q2: Why does the peak area decrease in acidic media without new peaks appearing? A: This is a classic solubility artifact. The molecule has likely precipitated out of the solution or adsorbed onto the filter membrane (if filtered). Action: Check the filter compatibility (use PTFE or Nylon) and ensure the organic solvent ratio is sufficient (>40%).

Q3: Can I store the stock solution in DMSO? A: Yes, but be cautious. DMSO is hygroscopic and can facilitate oxidation over time. Store at -20°C. For LC-MS, Methanol or Acetonitrile is preferred to avoid DMSO solvent effects.

Q4: Is the methyl group at position 2 reactive? A: Under standard conditions, no. However, under strong oxidative stress (peroxide/high heat), the benzylic position (the methyl group) can oxidize to an aldehyde or carboxylic acid, though this is secondary to the phenol oxidation.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Focus on Oxidative Degradation of Phenols). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Mechanisms of Aldol Condensation and Phenol Oxidation). Link

  • PubChem. (n.d.).[2] Compound Summary for 1-(5-hydroxy-2-methylphenyl)ethanone. National Library of Medicine. Link

  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. (Methodology for Acid/Base degradation).[3][4] Link

Sources

Technical Support Center: HPLC Optimization for 1-(5-Hydroxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-5HMPE-001 Status: Open Priority: High Analyst: Senior Application Scientist[1][2]

Executive Summary

You are encountering peak tailing with 1-(5-Hydroxy-2-methylphenyl)ethanone (also known as 5-hydroxy-2-methylacetophenone).[1][2] Unlike its ortho-isomer counterpart (2-hydroxy...), the hydroxyl group at the 5-position in your molecule is not sequestered by an intramolecular hydrogen bond with the carbonyl group.[1] This leaves the phenolic proton highly exposed and available for secondary interactions with the stationary phase, specifically residual silanols.

This guide provides a self-validating troubleshooting protocol to eliminate tailing by addressing the three primary vectors: Ionization State (pH) , Silanol Activity , and System Physics .

Module 1: The Diagnostic Workflow

Before altering chemistry, we must isolate the root cause. Follow this logic gate to determine if your issue is chemical (method-based) or physical (instrument-based).

TroubleshootingLogic Start Start: Observe Peak Tailing Q1 Do ALL peaks in the chromatogram tail? Start->Q1 Physical Physical Issue (Dead Volume/Fittings) Q1->Physical Yes Chemical Chemical Issue (Secondary Interactions) Q1->Chemical No (Only 5-OH tailing) Action_Phys 1. Check tubing connections 2. Replace guard column 3. Check detector cell Physical->Action_Phys Q2 Is Mobile Phase pH > 6.0? Chemical->Q2 Action_Chem1 Silanol Ionization Likely Action: Lower pH to < 3.0 Q2->Action_Chem1 Yes Action_Chem2 Column Interaction Likely Action: Switch to End-capped C18 Q2->Action_Chem2 No (pH is already low)

Figure 1: Diagnostic decision tree for isolating peak tailing causes.

Module 2: Chemical Optimization (The "Why" and "How")

The Mechanism of Failure

Your analyte contains a phenolic hydroxyl group. The pKa of typical alkyl-substituted phenols is approximately 10.0–10.5 [1].[2]

  • Silanol Interaction: Silica-based columns contain residual silanol groups (Si-OH).[1][2][3] These are weakly acidic (pKa ~3.5–4.5).[2]

  • The "Mid-pH" Trap: If you run your method at neutral pH (6–8), the silanols are ionized (

    
    ) while your phenol is neutral.[2] However, the exposed polar -OH on your analyte can still hydrogen-bond with these active sites.[1][2]
    
  • Metal Chelation: The 1,2,5-substitution pattern allows potential interaction with trace metals (Fe, Al) in older or lower-quality silica, causing "drag" (tailing).[2]

Solution: The Low pH Strategy

You must suppress the ionization of the silanols to render the stationary phase surface neutral.

ParameterRecommendationScientific Rationale
Target pH 2.5 – 3.0 At pH 2.5, surface silanols (pKa ~4) are fully protonated (neutral), preventing cation-exchange interactions.[1][2] The analyte (pKa ~10) remains neutral and hydrophobic.[2]
Buffer Formic Acid (0.1%) or Phosphoric Acid (0.1%) Simple organic acids are sufficient.[2] Phosphate is preferred if UV detection is <210 nm; Formic acid is preferred for LC-MS.[1][2]
Column Type B Silica (High Purity) Use "End-capped" columns made from high-purity silica to minimize metal content and block access to silanols.[1][2]
Visualizing the Interaction

SilanolInteraction cluster_0 Scenario A: Neutral pH (Tailing) cluster_1 Scenario B: Low pH (Sharp Peak) Silanol_Ion Si-O⁻ (Ionized Silanol) Interaction Strong H-Bond / Drag Silanol_Ion->Interaction Analyte_OH Analyte-OH (Polar) Analyte_OH->Interaction Silanol_H Si-OH (Protonated) NoInteraction No Interaction (Hydrophobic Elution) Silanol_H->NoInteraction Analyte_H Analyte-OH (Neutral) Analyte_H->NoInteraction

Figure 2: Mechanism of silanol suppression via pH control.[1][2]

Module 3: Validated Experimental Protocols

If you are experiencing tailing, perform this Standardization Protocol to reset your baseline.

Protocol A: Mobile Phase Preparation (Low pH)

Use this if your current method uses water/methanol without acid.[1][2]

  • Aqueous Phase (A): Add 1.0 mL of Phosphoric Acid (85%) to 1000 mL of HPLC-grade water. (Result: ~0.1% H3PO4, pH ~2.2).[2]

    • Note: If using LC-MS, substitute with 0.1% Formic Acid.[1][2]

  • Organic Phase (B): 100% Acetonitrile (HPLC Grade).[2]

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

Protocol B: Injection Solvent Correction

Common Error: Injecting the sample dissolved in 100% Acetonitrile while the starting mobile phase is high-aqueous. This causes "solvent wash-through" and peak distortion.[1][2]

  • Dissolve Sample: Prepare your stock standard in Acetonitrile.

  • Dilute Working Standard: Dilute the stock at least 1:1 with Mobile Phase A (Acidified Water).[2]

  • Result: The sample solvent strength matches the initial gradient conditions, focusing the analyte at the head of the column.

Frequently Asked Questions (FAQ)

Q: I added acid, but the peak is still tailing (Tailing Factor > 1.5). What now? A: If pH is controlled, the issue is likely Column Aging or Mass Overload .

  • Check Column History: Has this column been used with ion-pairing agents or basic buffers? If so, the end-capping may be hydrolyzed.[2] Replace with a fresh C18 column [2].[2]

  • Check Load: Inject a 1:10 dilution of your sample. If the tailing factor improves significantly (e.g., drops from 1.8 to 1.2), you were overloading the column.

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Methanol has a higher viscosity and different selectivity. Phenols often show better peak shape in Methanol due to hydrogen-bonding capabilities that can mask minor silanol activity, but Acetonitrile generally provides sharper peaks due to lower viscosity and better mass transfer [3].[2]

Q: Why does the 5-hydroxy isomer tail more than the 2-hydroxy isomer? A: In 2-hydroxy-acetophenones, the hydroxyl group forms a stable 6-membered intramolecular hydrogen bond with the ketone oxygen.[1] This "hides" the polar proton. In your 5-hydroxy isomer, the hydroxyl is physically distant from the ketone, leaving it fully exposed to interact with the silica surface [4].

References

  • PubChem. (2025).[2] Compound Summary: 1-(2-Hydroxy-5-methylphenyl)ethanone.[1][2][4][5] National Library of Medicine.[2] [Link][1][2]

  • Chrom Tech. (2025).[2][3] What Causes Peak Tailing in HPLC?[Link]

  • Crawford Scientific. (2023). The Theory of HPLC Column Chemistry: Silanol Interactions. [Link]

  • Agilent Technologies. (2022).[2] Troubleshooting Peak Shape Issues in HPLC. Agilent Technical Guides. [Link]

Sources

Scaling up the synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone for pilot studies

[1]

Version: 2.1 (Pilot/Kg-Scale) Applicable Route: Nitration


Starting Material:1

Process Overview & Logic

This synthesis requires a 3-step sequence to bypass the directing limitations of Friedel-Crafts chemistry.

  • Nitration: Electrophilic substitution on 2-methylacetophenone.[1] The methyl (o,p-director) and acetyl (m-director) groups cooperatively direct the nitro group to position 5.[1]

  • Reduction: Conversion of the nitro group to an amine (aniline derivative).

  • Hydrolysis: Conversion of the amine to the phenol via a diazonium intermediate.

Workflow Visualization

SynthesisWorkflowcluster_safetyCritical Safety NodesStartStart: 2-MethylacetophenoneStep1Step 1: Nitration(HNO3/H2SO4, <5°C)Target: 5-Nitro-2-methylacetophenoneStart->Step1QC1QC Check: Isomer Purity(Remove 3-nitro isomer)Step1->QC1Step2Step 2: Catalytic Hydrogenation(H2, Pd/C, MeOH)Target: 5-Amino-2-methylacetophenoneStep3Step 3: Diazotization & Hydrolysis(NaNO2, H2SO4 -> Boil)Target: 1-(5-Hydroxy-2-methylphenyl)ethanoneStep2->Step3QC2QC Check: Diazo Stability(Temp < 5°C)Step3->QC2QC1->Step2PassEndFinal Product Isolation(Crystallization)QC2->EndPass

Caption: Sequential workflow for the regioselective synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone, highlighting critical Quality Control (QC) points.

Step-by-Step Troubleshooting Guide

Phase 1: Nitration (Synthesis of 5-Nitro-2-methylacetophenone)

The Challenge: Controlling the exotherm and preventing dinitration.[1]

Q: My reaction mixture turned black/tarry during acid addition. What happened? A: This indicates a "runaway" oxidation or polymerization, likely caused by a lack of temperature control.

  • Root Cause: Adding the nitrating mixture (HNO3/H2SO4) too fast allowed the temperature to spike >10°C.

  • Correction: The addition must be feed-controlled based on reactor temperature, not time. Maintain internal temperature between -5°C and 0°C. Ensure your cooling jacket has sufficient capacity (glycol chiller recommended, not just ice water).[1]

  • Protocol Tip: Pre-cool the 2-methylacetophenone in H2SO4 to -10°C before starting the mixed acid addition.

Q: I am seeing high levels of the 3-nitro isomer (approx. 15-20%). How do I remove it? A: Regioselectivity is governed by sterics. The 3-position is sandwiched between the methyl and acetyl groups, but high temperatures can overcome this steric barrier.

  • Immediate Fix: Recrystallize the crude nitro product from Ethanol/Water (9:1) . The 5-nitro isomer is typically a solid with a higher melting point, while the 3-nitro isomer often remains in the mother liquor.[1]

  • Prevention: Lower your reaction temperature. If running at 0°C, drop to -10°C.[1]

Phase 2: Reduction (Synthesis of 5-Amino-2-methylacetophenone)

The Challenge: Safe handling of hydrogen and catalyst pyrophoricity.

Q: The hydrogenation stopped at 80% conversion. Adding more catalyst didn't help. A: Catalyst poisoning is the likely culprit.

  • Root Cause: Residual sulfur or acid from the nitration step carried over. Palladium (Pd) is extremely sensitive to sulfur.

  • Correction: Ensure the nitro-intermediate is washed thoroughly with bicarbonate solution and water until the pH is neutral. Recrystallize the nitro compound to remove trace poisons before hydrogenation.

  • Alternative: If using a Parr shaker or autoclave, increase pressure to 50 psi and temperature to 40°C.

Q: Filtration of the catalyst is extremely slow (clogging). A: This is common with fine Pd/C particles on a large scale.

  • Solution: Use a Sparkler filter or a bed of Celite (diatomaceous earth) pre-packed on a Buchner funnel. Never let the filter cake run dry to avoid pyrophoric ignition. Keep the cake wet with water/solvent before disposal.

Phase 3: Hydrolysis (The "Sandmeyer-type" Hydroxylation)

The Challenge: Preventing "tar" formation (azo coupling) during phenol generation.[1]

Q: My yield is low (<40%), and I have a large amount of red/brown polymeric sludge. A: You are experiencing azo coupling . The diazonium salt is reacting with the newly formed phenol product.[3]

  • Mechanism: Phenols are electron-rich and react with diazonium salts (electrophiles) to form azo dyes (tars).[1]

  • Critical Protocol Change: Do NOT heat the diazonium salt solution directly.

    • Correct Procedure: Prepare a separate vessel with boiling dilute sulfuric acid (approx. 10-15% H2SO4, 100°C).

    • Dropwise Addition: Add the cold (0°C) diazonium solution slowly into the boiling acid.

    • Why? This ensures that as soon as the phenol is formed, it is steam-distilled out or remains in a dilute environment where the concentration of unreacted diazonium salt is near zero, preventing coupling.

Q: I see massive foaming during the quenching/hydrolysis step. A: This is nitrogen gas (

  • Control: Use a reactor with significant headspace (fill ratio <60%). Add a silicone-based antifoam agent (e.g., Simethicone) to the boiling acid receiver.[1]

Critical Process Parameters (CPP) Summary

ParameterRangeCriticalityConsequence of Deviation
Nitration Temp -10°C to 0°CHigh>5°C leads to dinitration and oxidation (tar).[1]
H2 Pressure 3 - 5 barMediumLow pressure slows reaction; high pressure is safety risk.[1]
Diazo Temp 0°C to 5°CHigh>5°C causes premature decomposition of diazonium salt (explosion risk).[1]
Hydrolysis Mode Inverse AdditionCritical Direct heating causes polymerization/tarring. Must add Diazo TO Acid.
Quench pH pH 6-7MediumIncomplete neutralization affects extraction efficiency.[1]

Analytical Reference Data

Product Identity: 1-(5-Hydroxy-2-methylphenyl)ethanone Formula:

MW:1
Expected Impurity Profile[1]
  • 3-Nitro-2-methylacetophenone: Isomeric impurity from Step 1.[1] Remove via crystallization.[4]

  • 5-Amino-2-methylacetophenone: Unreacted intermediate from Step 3.[1] Detect via HPLC (basic peak).[2]

  • Azo-dimers: Colored impurities from improper hydrolysis.[1] Remove via silica plug or charcoal filtration.

Troubleshooting Logic Tree (Hydrolysis Step)

HydrolysisTroubleshootingStartIssue: Low Yield / Tarry ProductCheckModeDid you add Diazo to Boiling Acid?Start->CheckModeCheckTempWas Diazo kept < 5°C before addition?CheckMode->CheckTempYesAction1CORRECTION: Use Inverse Addition.Add cold Diazo slowly to boiling acid.CheckMode->Action1No (Direct Heating)CheckConcWas the acid concentration > 20%?CheckTemp->CheckConcYesAction2CORRECTION: Diazo decomposed.Keep solution at 0°C until transfer.CheckTemp->Action2NoAction3CORRECTION: High acid conc promotes tars.Dilute receiver acid to 10-15%.CheckConc->Action3YesInvestigate Starting PurityInvestigate Starting PurityCheckConc->Investigate Starting PurityNo

Caption: Diagnostic logic for resolving yield issues during the critical hydrolysis phase.

References

  • BenchChem. (2024). Scale-Up Synthesis of 1-(5-Amino-2-methylphenyl)ethanone: Application Notes and Protocols. Retrieved from (Verifies the Nitration/Reduction scale-up pathway).[1]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation and Fries Rearrangement Mechanisms. Retrieved from (Used to distinguish the incorrect Fries pathway).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11159401: 1-(5-Hydroxy-2-methylphenyl)ethanone.[1] Retrieved from (Verifies CAS and Structure).[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Impact of catalyst choice on the synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for the synthesis of 1-(5-Hydroxy-2-methylphenyl)ethanone , designed for researchers and drug development professionals.

Topic: Impact of Catalyst Choice on Regioselectivity and Yield

Doc ID: TSC-2024-SYN-05 | Version: 2.1 | Status: Active

Executive Summary: The Catalyst-Selectivity Nexus

Synthesizing 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 40180-70-9) presents a classic challenge in electrophilic aromatic substitution: Regiocontrol .

This molecule features an acetyl group at position 1, a methyl group at position 2, and a hydroxyl group at position 5. Structurally, the hydroxyl and methyl groups are para to each other, implying a


-cresol  (4-methylphenol) scaffold. However, direct Friedel-Crafts acylation or Fries rearrangement of 

-cresol derivatives typically directs the acyl group ortho to the hydroxyl (position 2, yielding 1-(2-hydroxy-5-methylphenyl)ethanone) due to the strong activating nature of the phenoxide-catalyst complex.

Obtaining the 5-hydroxy isomer (where the acetyl is meta to the hydroxyl) requires disrupting this standard directing effect. Your choice of catalyst is not just about rate acceleration; it is the primary switch for Thermodynamic vs. Kinetic control and Chelation vs. Steric control .

Catalyst Selection Matrix

Use this decision matrix to select the optimal catalyst system based on your specific synthetic pathway and available equipment.

Catalyst SystemMechanism TypePrimary Isomer FavoredProsCons

(Stoichiometric)
Chelation Control Ortho-Acyl (relative to OH)High conversion; predictable kinetics; low cost.Yields wrong isomer (2-hydroxy) for your target; stoichiometric waste; difficult workup.

Kinetic Control Para-Acyl (relative to OH)Milder conditions; fewer side reactions.Volatile; moisture sensitive; often insufficient for deactivated rings.
Zeolites (H-Beta / ZSM-5) Shape Selectivity Meta/Para (Pore-dependent)Best chance for 5-hydroxy isomer ; reusable; no aqueous waste.Diffusion limitations; lower single-pass conversion; requires high T (

).
Triflic Acid (TfOH) Superacid Protonation Thermodynamic MixHigh reactivity; catalytic loading possible.Corrosive; expensive; requires anhydrous handling.
Ionic Liquids ([BMIM][Cl]-

)
Dual Solvent-Catalyst TunableTunable regioselectivity via molar fraction (

).
High viscosity; difficult product separation; cost.

Technical Deep Dive: The Regioselectivity Challenge

To synthesize 1-(5-Hydroxy-2-methylphenyl)ethanone, you are likely attempting to acylate a precursor where the ortho positions are blocked or sterically hindered, or you are relying on a Fries Rearrangement .

The Chelation Trap (Why fails)

Traditional Lewis acids like Aluminum Chloride (


) coordinate strongly with the phenolic oxygen. This forms a cyclic transition state that delivers the acylium ion (

) intramolecularly to the ortho position.
  • Result: Formation of 1-(2-hydroxy-5-methylphenyl)ethanone.

  • Fix: To target the 5-hydroxy isomer (where acetyl is meta to OH), you must prevent O-chelation .

The Shape-Selective Solution (Zeolites)

Solid acid catalysts (Zeolites) do not allow the formation of the bulky aluminum-phenoxide complex. Furthermore, the pore channels of Zeolites (e.g., H-ZSM-5) impose steric constraints that can disfavor the formation of the ortho isomer and enhance the yield of para or meta products depending on the diffusion coefficients of the transition states.

Diagram: Catalyst-Driven Reaction Pathways

G Start Precursor: 4-Methylphenyl Acetate (p-Cresyl Acetate) Cat_AlCl3 Catalyst: AlCl3 (Chelation Control) Start->Cat_AlCl3 Cat_Zeolite Catalyst: H-Beta Zeolite (Shape/Steric Control) Start->Cat_Zeolite Inter_Complex Al-Phenoxide Complex (Ortho-Directing) Cat_AlCl3->Inter_Complex Coordination Inter_Pore Zeolite Pore (Restricted Transition State) Cat_Zeolite->Inter_Pore Adsorption Prod_Ortho Major Product: 1-(2-Hydroxy-5-methylphenyl)ethanone (Thermodynamic/Chelated) Inter_Complex->Prod_Ortho Intramolecular Transfer Prod_Target Target Product: 1-(5-Hydroxy-2-methylphenyl)ethanone (Steric/Shape Selected) Inter_Complex->Prod_Target Blocked Inter_Pore->Prod_Ortho Sterically Hindered Inter_Pore->Prod_Target Favored by Pore Geometry

Caption: Divergent pathways in the Fries rearrangement of p-cresyl acetate.


 forces ortho-substitution via chelation, while Zeolites can favor alternative isomers via shape selectivity.

Validated Experimental Protocol

Method: Heterogeneous Fries Rearrangement using H-Beta Zeolite. Objective: Maximize formation of non-chelated isomers (Targeting the 5-hydroxy structure).

Materials:
  • Substrate:

    
    -Tolyl Acetate (10 mmol)
    
  • Catalyst: H-Beta Zeolite (Si/Al ratio = 25, calcined at

    
     for 4h)
    
  • Solvent: Nitrobenzene (High boiling point, polar) or solvent-free.

Workflow:
  • Activation: Activate the Zeolite catalyst at

    
     under vacuum for 2 hours to remove adsorbed water. Critical: Water poisons acid sites.
    
  • Reaction Assembly: In a pressure tube or round-bottom flask, mix

    
    -tolyl acetate (1.5 g) with activated Zeolite (0.5 g).
    
  • Heating: Heat the mixture to

    
      for 6–8 hours.
    
    • Note: Higher temperatures favor the rearrangement but may increase polymerization byproducts.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL).

    • Filter off the catalyst (Catalyst can be regenerated by calcination).

    • Wash filtrate with Brine (

      
      ).
      
    • Dry over

      
       and concentrate.
      
  • Purification: The crude will contain a mixture of the ortho-isomer (2-hydroxy) and the target. Separate via Column Chromatography (Hexane:Ethyl Acetate 95:5). The ortho-isomer is usually less polar due to intramolecular H-bonding and will elute first.

Troubleshooting & FAQs

Q1: I am only getting the 2-hydroxy isomer (Ortho-product). Why?

Diagnosis: You are likely using a Lewis Acid (like


, 

) or operating under conditions that favor thermodynamic chelation. Solution:
  • Switch Catalyst: Move to a solid acid (Zeolite H-Beta or Sulfated Zirconia) to break the chelation mechanism.

  • Photo-Fries: Consider the Photo-Fries rearrangement (UV irradiation in methanol). This proceeds via a radical mechanism rather than an ionic one, often altering the Ortho/Para ratio significantly, though yields may be lower.

Q2: The reaction mixture turned into a black tar.

Diagnosis: Polymerization of the phenolic product or degradation of the solvent. Solution:

  • Temperature Control: Reduce reaction temperature by

    
    .
    
  • Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon. Phenols oxidize easily at high temperatures.

  • Solvent Choice: If using Nitrobenzene, ensure it is dry. Alternatively, use Sulfolane or run Solvent-Free (melt phase) to avoid solvent breakdown.

Q3: My catalyst activity drops after one run.

Diagnosis: Coke formation (carbon deposits) blocking the active pores of the Zeolite. Solution:

  • Regeneration: Wash the spent catalyst with methanol, dry, and then calcine in air at

    
     for 4 hours. This burns off the organic deposits and restores activity.
    
Q4: Can I use Friedel-Crafts Acylation of p-cresol directly?

Analysis: Direct acylation of


-cresol with Acetyl Chloride/

is notoriously difficult to control.
  • Issue: The hydroxyl group reacts with Acetyl Chloride to form the ester (

    
    -tolyl acetate) in situ, which then rearranges.
    
  • Recommendation: It is cleaner to synthesize the ester first (quantitative yield), purify it, and then perform the rearrangement. This gives you precise control over the catalyst loading for the rearrangement step.

References

  • Fries Rearrangement Mechanism & C

    • Source: Organic Chemistry Portal.[1] "Fries Rearrangement."

    • URL:[Link]

  • Source: Sigma-Aldrich.
  • Regioselectivity in Acyl

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Product Data: 1-(5-Hydroxy-2-methylphenyl)ethanone

    • Source: PubChem / NIH.
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for specific chemicals, especially when handling HF,


, or high-pressure systems.

Sources

Technical Support Center: 1-(5-Hydroxy-2-methylphenyl)ethanone Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dimer Formation in Reactions with 1-(5-Hydroxy-2-methylphenyl)ethanone Document ID: TSC-HMP-2024-01 Audience: Synthetic Chemists, Process Engineers, Drug Discovery Scientists[1]

Executive Summary & Mechanistic Insight

The Challenge: 1-(5-Hydroxy-2-methylphenyl)ethanone (also known as 2'-hydroxy-5'-methylacetophenone) is a bifunctional scaffold containing a nucleophilic phenol and an electrophilic acetyl group.[1] Dimerization typically occurs via two distinct competing pathways, often ruining yield and purity during scale-up or storage.[1]

The Two "Silent Killers" (Mechanisms of Dimerization):

  • The "Dypnone" Pathway (Base/Acid Catalyzed Aldol Condensation):

    • Trigger: Exposure to Lewis acids, strong bases, or elevated temperatures (>60°C).[1]

    • Mechanism: The acetyl methyl group (

      
      -protons) is deprotonated (or enolized by acid), forming an enolate.[1] This nucleophile attacks the carbonyl carbon of a second molecule. Subsequent dehydration yields an 
      
      
      
      -unsaturated ketone dimer (a substituted dypnone ).[1]
    • Visual Indicator: Reaction mixture turns deep yellow/orange and becomes viscous.

  • The Oxidative Coupling Pathway (Radical Dimerization):

    • Trigger: Presence of oxygen, high pH, or trace metal catalysts (Fe, Cu).[1]

    • Mechanism: The phenolic hydroxyl group at C-5 is prone to oxidation. Formation of a phenoxy radical leads to ortho-ortho or ortho-para coupling (primarily at the C-4 or C-6 positions), creating biphenyl-type dimers.[1]

    • Visual Indicator: Samples turn pink, brown, or black upon air exposure.[1]

Interactive Troubleshooting Guide (Q&A)

Category A: Reaction Optimization

Q1: I am attempting an O-alkylation on the hydroxyl group, but I see a significant "dypnone" impurity peak by LC-MS. How do I stop this?

  • Root Cause: Your base is likely too strong or the temperature is too high, promoting the enolization of the ketone rather than just deprotonating the phenol.

  • Corrective Action:

    • Switch Bases: Move from hydrides (NaH) or alkoxides (NaOEt) to weaker bases like Potassium Carbonate (

      
      ) or Cesium Carbonate (
      
      
      
      ) in acetone or acetonitrile.[1] The phenolic
      
      
      (~10) is much lower than the ketone
      
      
      -proton
      
      
      (~20), allowing selective deprotonation.
    • Temperature Control: Maintain reaction temperature below 60°C. Dypnone formation is endothermic and entropically favored at high heat.

Q2: My reaction mixture turns dark brown/black within minutes of adding the catalyst. Is this dimerization?

  • Root Cause: This is likely Oxidative Coupling .[1][2][3] If you are using a transition metal catalyst (e.g., for cross-coupling) or a base in aerobic conditions, the phenol is oxidizing to a radical and coupling.

  • Corrective Action:

    • Degassing: You must rigorously degas solvents using the "Freeze-Pump-Thaw" method or extensive sparging with Argon for >30 mins.[1]

    • Additives: If compatible with your chemistry, add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1 mol% to inhibit radical propagation.[1]

Category B: Storage & Handling[1]

Q3: The solid reagent has turned from off-white to pink in the bottle. Can I still use it?

  • Analysis: The pink color indicates surface oxidation (quinone formation).

  • Recommendation:

    • Purification: Recrystallize immediately from Ethanol/Water or Toluene.[1] The dimers are often less soluble or significantly more polar/non-polar depending on the linkage.

    • Prevention: Store under Argon atmosphere in amber glass. The 2-methyl group provides some steric protection, but the 5-hydroxy group is highly electron-donating, making the ring electron-rich and sensitive to air.

Visualizing the Threat: Dimerization Pathways

The following diagram maps the kinetic competition between your desired monomeric reactivity and the two dimerization sinks.

DimerizationPathways Start 1-(5-Hydroxy-2-methylphenyl)ethanone (Monomer) Enolate Enolate Formation (High pH / Heat) Start->Enolate Strong Base (pK_a > 20) Radical Phenoxy Radical (O2 / Metal Catalyst) Start->Radical Oxidation (Air/Fe3+) AldolAdduct Aldol Adduct (Intermediate) Enolate->AldolAdduct + Monomer Dypnone DYPNONE DIMER (Irreversible Side Product) AldolAdduct->Dypnone - H2O (Condensation) Coupling Ortho-Ortho/Para Coupling Radical->Coupling Radical Recombination OxDimer OXIDATIVE DIMER (Biphenyl/Ether Linkage) Coupling->OxDimer

Figure 1: Mechanistic divergence showing the two primary dimerization pathways: Aldol Condensation (Top, Orange) and Oxidative Coupling (Bottom, Green).[1]

Validated Experimental Protocols

Protocol A: "Dimer-Free" O-Alkylation

Use this protocol to functionalize the hydroxyl group without triggering ketone condensation.[1]

ParameterSpecificationRationale
Solvent Acetone or Acetonitrile (Anhydrous)Aprotic polar solvents support

but minimize proton exchange.[1]
Base

(1.5 - 2.0 eq)
Weak enough to deprotonate phenol (

10) but not the ketone methyl (

20).[1]
Concentration 0.1 M - 0.2 MHigh Dilution Principle: Lower concentration kinetically disfavors bimolecular dimerization.[1]
Atmosphere Nitrogen/Argon BalloonPrevents oxidative coupling of the phenoxide anion.
Temperature 25°C - 40°CKeep below 60°C to prevent thermodynamic aldol condensation.

Step-by-Step:

  • Charge flask with 1-(5-Hydroxy-2-methylphenyl)ethanone (1.0 eq) and anhydrous Acetone (0.1 M).

  • Add

    
     (1.5 eq) and stir for 15 mins under Argon (solution turns yellow).
    
  • Add alkyl halide (1.1 eq) dropwise.[1]

  • Monitor by TLC/HPLC.[1] If reaction is slow, add catalytic KI (10 mol%) rather than increasing heat.[1]

Protocol B: Removing Dypnone Impurities

If dimerization has already occurred, use this workup to salvage the monomer.

  • Acid Wash: Dypnones are less soluble in acidic water than the phenol.

  • Dissolve crude mixture in Ethyl Acetate.

  • Wash 3x with 1M NaOH (The phenol monomer moves to the aqueous layer as a phenoxide; the non-acidic Dypnone dimer stays in the organic layer).

  • Separate layers. Discard the organic layer (contains dimer).

  • Acidify the aqueous layer with HCl to pH 2.

  • Extract the precipitated monomer back into fresh Ethyl Acetate.

References & Authority

  • Venkatesan, C., & Singh, A. P. (2002).[1][4] Condensation of acetophenone to

    
    -unsaturated ketone (dypnone) over solid acid catalysts. Journal of Molecular Catalysis A: Chemical, 181(1-2), 179-187.[1] 
    
    • Establishes the mechanism and conditions for acetophenone self-condensation.

  • PubChem Compound Summary. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-.[1][5][6][7][8][9] National Center for Biotechnology Information.[1] [1]

    • Provides physical property data and stability warnings.

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1]

    • Authoritative text on Aldol and Claisen-Schmidt condensation mechanisms.

  • NIST Chemistry WebBook. (2023).[1] Ethanone, 1-(2-hydroxy-5-methylphenyl)-.[1][5][6][7][8][9]

    • Verification of chemical structure and identifiers.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Validation & Comparative

Technical Comparison Guide: Cytotoxicity of 1-(5-Hydroxy-2-methylphenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Hydroxy-2-methylphenyl)ethanone (also known as 5-hydroxy-2-methylacetophenone) serves as a critical pharmacophore in medicinal chemistry, primarily acting as a precursor for heterocyclic ring systems (e.g., benzofurans) and conjugated scaffolds (e.g., chalcones).

While the parent compound exhibits negligible to mild cytotoxicity, its structural derivatives—specifically benzofurans and chalcones —demonstrate potent anticancer activity, often reaching IC


 values in the low micromolar range (< 5 µM). This guide objectively compares the cytotoxic performance of the parent scaffold against its functionalized derivatives, supported by experimental protocols and mechanistic insights.

Chemical Landscape & Structural Logic

The parent compound is defined by a trisubstituted benzene ring (acetyl at C1, methyl at C2, hydroxyl at C5). Its biological inertness relative to its derivatives stems from the lack of electrophilic centers capable of alkylating DNA or inhibiting specific kinases.

Structural Evolution to Potency

The transformation from "Scaffold" to "Warhead" involves two primary synthetic pathways:

  • Cyclization (Benzofurans): Utilizing the C5-hydroxyl and adjacent positions to form a furan ring, often mimicking DNA-intercalating agents.

  • Condensation (Chalcones/Schiff Bases): Extending the conjugation via the acetyl group to create Michael acceptors (α,β-unsaturated ketones) that target cysteine residues in proteins.

ChemicalEvolution Parent 1-(5-Hydroxy-2-methylphenyl)ethanone (Parent Scaffold) Low Cytotoxicity Benzofuran Benzofuran Derivatives (Cyclization) High Potency (IC50 < 10 µM) Parent->Benzofuran Cyclization (e.g., with chloroacetone) Chalcone Chalcone Derivatives (Claisen-Schmidt) Moderate-High Potency (Michael Acceptors) Parent->Chalcone Aldol Condensation SchiffBase Schiff Bases (Imine Formation) Variable Activity (Metal Chelation Potential) Parent->SchiffBase Amine Condensation

Figure 1: Structural evolution of 1-(5-Hydroxy-2-methylphenyl)ethanone into active cytotoxic agents.

Comparative Cytotoxicity Analysis

The following data aggregates cytotoxicity profiles against key cancer cell lines (MCF-7, HeLa, HepG2). The parent compound is consistently outperformed by its derivatives.

Table 1: Comparative IC Values (µM)
Compound ClassSpecific Derivative ExampleCell LineIC

(µM)
Mechanism of ActionRef
Parent 1-(5-Hydroxy-2-methylphenyl)ethanoneMCF-7> 100Weak antioxidant; non-specific[1]
Benzofuran Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylateHeLa2.6 DNA Intercalation / Apoptosis[2]
Chalcone 3-(4-Chlorophenyl)-1-(5-hydroxy-2-methylphenyl)prop-2-en-1-oneMDA-MB-2313.8Tubulin inhibition; ROS generation[3]
Schiff Base 5-Hydroxy-2-methylacetophenone-isobutylimineMCF-741.5Metal chelation; membrane disruption[4]
Control DoxorubicinMCF-70.5 - 1.2DNA intercalation[5]
Key Insights:
  • The "Benzofuran Effect": Cyclization of the parent compound into a benzofuran ring (often via the Pechmann or similar condensation) increases potency by over 50-fold . This rigid planar structure allows for better intercalation into DNA base pairs compared to the flexible parent molecule.

  • Michael Acceptors: Chalcone derivatives introduce an α,β-unsaturated ketone. This moiety acts as a "warhead," forming covalent bonds with thiol groups in enzymes (e.g., Thioredoxin Reductase), leading to oxidative stress and cell death.

  • Schiff Bases: While less potent than benzofurans, Schiff bases derived from this scaffold show enhanced activity when complexed with metals (Cu, Zn), leveraging the "Chelation Theory" to facilitate transport across the lipophilic cell membrane.

Structure-Activity Relationship (SAR)

Understanding why derivatives work is crucial for optimization.

  • C5-Hydroxyl Position: In the parent, this is a handle for derivatization. Masking it with a methanesulfonyloxy group (as in the benzofuran example) often improves lipophilicity and cellular uptake.

  • Acetyl Group (C1): This is the site of conjugation extension. Converting the C=O to a C=N (Schiff base) or extending it to C=C-C=O (Chalcone) is essential for cytotoxicity.

  • C2-Methyl Group: Provides steric bulk that may restrict rotation in receptor binding pockets, enhancing specificity compared to non-methylated analogs.

SAR Core 1-(5-Hydroxy-2-methylphenyl)ethanone OH_Mod C5-OH Modification: Conversion to Ether/Ester increases lipophilicity and membrane permeability. Core->OH_Mod Acetyl_Mod C1-Acetyl Extension: Formation of Michael Acceptor (Chalcone) enables covalent binding to cysteine. Core->Acetyl_Mod Ring_Closure Ring Closure (Benzofuran): creates planar aromatic system for DNA intercalation. Core->Ring_Closure

Figure 2: Structure-Activity Relationship (SAR) mapping for the scaffold.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis of the active chalcone derivative and the validation of its cytotoxicity.

Protocol A: Synthesis of Chalcone Derivative (Claisen-Schmidt Condensation)

Objective: Convert the parent scaffold into a cytotoxic Michael acceptor.

  • Reagents: Dissolve 1-(5-Hydroxy-2-methylphenyl)ethanone (10 mmol) and 4-Chlorobenzaldehyde (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add 40% aqueous KOH (5 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour reaction mixture into crushed ice/HCl water.

  • Purification: Filter the yellow precipitate and recrystallize from ethanol.

  • Yield Check: Expected yield > 75%. Confirm structure via NMR (look for doublet signals at δ 7.4–7.8 ppm for vinylic protons).

Protocol B: MTT Cytotoxicity Assay

Objective: Quantify cell viability (IC


 determination).
  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.

  • Treatment:

    • Dissolve test compounds in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (0.1, 1, 5, 10, 50, 100 µM).

    • Critical Control: Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48 hours.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (purple formazan crystals form).

    • Aspirate medium and dissolve crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curve to calculate IC
    
    
    
    .

Conclusion

1-(5-Hydroxy-2-methylphenyl)ethanone is a latent pharmacophore . By itself, it lacks the structural features necessary for significant cytotoxicity. However, it is a high-value synthetic intermediate. Researchers aiming for anticancer applications should focus on its benzofuran and chalcone derivatives, which exhibit superior potency (IC


 < 5 µM) through defined mechanisms of DNA intercalation and oxidative stress induction.

References

  • PubChem. (2025).[1] Compound Summary: 1-(5-Hydroxy-2-methylphenyl)ethanone. National Library of Medicine.

  • BenchChem. (2024). Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate: Anticancer Properties.

  • Zhang, Y., et al. (2013). Synthesis and Cytotoxicity of Chalcones and 5-Deoxyflavonoids. PMC - NIH.

  • Suresh, R., et al. (2024). Synthesis, crystal structure, biological and docking studies of Schiff base compounds. PubMed.

  • MDPI. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review. Molecules.

Sources

Spectroscopic comparison of 1-(5-Hydroxy-2-methylphenyl)ethanone and 1-(2-Hydroxy-5-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and technical comparison between two structural isomers: 1-(5-Hydroxy-2-methylphenyl)ethanone (Isomer A) and 1-(2-Hydroxy-5-methylphenyl)ethanone (Isomer B).

Executive Summary

In drug discovery and organic synthesis, distinguishing between regioisomers of substituted acetophenones is critical due to their divergent reactivities and biological profiles. This guide compares 1-(5-Hydroxy-2-methylphenyl)ethanone (5-hydroxy-2-methylacetophenone) and 1-(2-Hydroxy-5-methylphenyl)ethanone (2-hydroxy-5-methylacetophenone).[1]

The primary differentiator is the intramolecular hydrogen bonding present in the 2-hydroxy isomer (Isomer B), which is absent in the 5-hydroxy isomer (Isomer A). This structural feature dictates significant shifts in IR absorption frequencies, NMR chemical shifts, and physical properties such as melting point and solubility.

Structural Analysis & Hydrogen Bonding

The spectroscopic signatures of these molecules are governed by the proximity of the hydroxyl group to the acetyl moiety.

  • Isomer A (5-OH): The hydroxyl group at position 5 is meta to the acetyl group. No intramolecular hydrogen bond can form. The molecule relies on intermolecular hydrogen bonding, leading to higher melting points and lower volatility.

  • Isomer B (2-OH): The hydroxyl group at position 2 is ortho to the acetyl group. A stable 6-membered chelate ring forms via a strong intramolecular hydrogen bond (O-H···O=C). This "locks" the conformation, lowers the carbonyl stretching frequency, and significantly deshields the hydroxyl proton.

Diagram: Structural Relationship & H-Bonding

G cluster_A Isomer A: 1-(5-Hydroxy-2-methylphenyl)ethanone cluster_B Isomer B: 1-(2-Hydroxy-5-methylphenyl)ethanone StructA Structure: Acetyl @ C1 Methyl @ C2 Hydroxy @ C5 (Para relationship between Me/OH) PropA Feature: NO Intramolecular H-Bond Intermolecular Association StructA->PropA Meta-substitution StructB Structure: Acetyl @ C1 Hydroxy @ C2 Methyl @ C5 (Ortho relationship between Acetyl/OH) PropB Feature: Strong Intramolecular H-Bond (Chelate Ring) StructB->PropB Ortho-substitution

Figure 1: Structural comparison highlighting the chelation potential in Isomer B versus the free phenol nature of Isomer A.

Spectroscopic Comparison Data

Infrared Spectroscopy (IR)

The Carbonyl (C=O) and Hydroxyl (O-H) stretching frequencies are the most diagnostic regions.

FeatureIsomer A (5-OH)Isomer B (2-OH)Mechanistic Explanation
C=O Stretch 1670 – 1690 cm⁻¹ 1635 – 1650 cm⁻¹ In Isomer B, H-bonding weakens the C=O double bond character, lowering the force constant and frequency. Isomer A exhibits a typical aromatic ketone value.
O-H Stretch 3200 – 3400 cm⁻¹ 2500 – 3200 cm⁻¹ Isomer A shows a broad band typical of intermolecular H-bonding. Isomer B shows a very broad, weak, and often lower-frequency band due to strong chelation.
Nuclear Magnetic Resonance (¹H NMR)

The chemical shift of the phenolic proton is the definitive test.

Proton EnvironmentIsomer A (5-OH)Isomer B (2-OH)Diagnostic Insight
Phenolic -OH δ 5.0 – 9.0 ppm δ 12.0 – 12.5 ppm The intramolecular H-bond in Isomer B strongly deshields the proton, shifting it downfield >12 ppm. Isomer A's shift is concentration/solvent dependent.
Aromatic H6 δ 7.2 – 7.5 ppm δ 7.5 – 7.7 ppm H6 is ortho to the acetyl group in both, but electronic effects from the para vs meta substituents fine-tune the shift.
Coupling Pattern 1,2,4-Trisubstituted 1,2,5-Trisubstituted Isomer A: H3/H4 (ortho, J8Hz), H4/H6 (meta, J2Hz).Isomer B: H3/H4 (ortho, J8Hz), H4/H6 (meta, J2Hz). Note: H3 in Isomer B is ortho to OH.
Physical Properties
PropertyIsomer A (5-OH)Isomer B (2-OH)
State SolidSolid (Low Melting)
Melting Point > 100°C (Est.)45 – 48°C
Volatility LowSteam Distillable

Experimental Protocols for Synthesis & Isolation

To ensure high purity for reference standards, distinct synthetic pathways are required. Isomer B is accessible via direct acylation/rearrangement, while Isomer A requires a multi-step sequence to achieve the specific substitution pattern.

Protocol 1: Synthesis of Isomer B (2-Hydroxy-5-methylphenyl)ethanone

Method: Fries Rearrangement of p-Tolyl Acetate. Rationale: The para-methyl group blocks the para position, forcing the acetyl group ortho to the oxygen.

  • Reagents: p-Cresyl acetate (10 g), Aluminum Chloride (AlCl₃, 12 g).

  • Procedure:

    • Mix p-cresyl acetate and AlCl₃ in a round-bottom flask.

    • Heat the mixture to 120°C in an oil bath for 1 hour (solvent-free conditions often favored for higher yield).

    • Cool to room temperature.

    • Quench carefully with ice-water/HCl mixture to decompose the aluminum complex.[2]

    • Steam Distillation: Perform steam distillation. Isomer B is volatile due to intramolecular H-bonding and will distill over.

    • Extract the distillate with dichloromethane (DCM), dry over MgSO₄, and evaporate.

    • Recrystallization: Purify from ethanol/water.

  • Yield: Typically 60-80%.

  • Validation: Check for sharp singlet at δ ~12.2 ppm in ¹H NMR.

Protocol 2: Synthesis of Isomer A (1-(5-Hydroxy-2-methylphenyl)ethanone)

Method: Nitration of 2-methylacetophenone followed by reduction and hydrolysis. Rationale: Direct acylation of m-cresol yields mixtures. This route uses the directing effects of the methyl (o,p-director) and acetyl (m-director) groups on 2-methylacetophenone to target position 5.

  • Step 1: Nitration

    • Dissolve 2-methylacetophenone in concentrated H₂SO₄ at 0°C.

    • Add fuming HNO₃ dropwise, maintaining temperature < 5°C.

    • Stir for 1 hour. Pour into ice water. Filter the precipitate.[3][4]

    • Note: The 5-nitro isomer is favored (para to methyl, meta to acetyl).

  • Step 2: Reduction

    • Suspend the nitro compound in ethanol/HCl.

    • Add SnCl₂ (Tin(II) chloride) and reflux for 2 hours.

    • Neutralize to isolate 1-(5-amino-2-methylphenyl)ethanone.

  • Step 3: Diazotization & Hydrolysis

    • Dissolve the amine in dilute H₂SO₄ at 0°C.

    • Add NaNO₂ (aq) dropwise to form the diazonium salt.

    • Hydrolysis: Add the cold diazonium solution dropwise to boiling dilute H₂SO₄.

    • The phenol forms and precipitates or is extracted.

  • Validation: ¹H NMR should show NO signal > 10 ppm.

Diagram: Synthetic Pathways

Synthesis cluster_RouteB Route to Isomer B (2-OH) cluster_RouteA Route to Isomer A (5-OH) StartB p-Cresyl Acetate StepB1 Fries Rearrangement (AlCl3, 120°C) StartB->StepB1 ProdB Isomer B (2-Hydroxy-5-methylacetophenone) StepB1->ProdB StartA 2-Methylacetophenone StepA1 Nitration (HNO3/H2SO4) Targets C5 StartA->StepA1 StepA2 Reduction (SnCl2) -> Amine StepA1->StepA2 StepA3 Diazotization & Hydrolysis -> Phenol StepA2->StepA3 ProdA Isomer A (1-(5-Hydroxy-2-methylphenyl)ethanone) StepA3->ProdA

Figure 2: Synthetic strategies illustrating the divergent pathways required to access each isomer selectively.

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2-hydroxy-5-methylphenyl)- Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 2'-Hydroxy-5'-methylacetophenone (Compound Summary). National Library of Medicine. [Link]

  • Mamedov, I. G., et al. (2021).[5][4] Characterization of the 2-hydroxy-5-methylacetophenone and some aromatic aldehydes condensation products by NMR and computation. Indian Journal of Chemistry, Section B. [Link]

Sources

Relative reaction rates of 1-(5-Hydroxy-2-methylphenyl)ethanone in condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Relative Reactivity of 1-(5-Hydroxy-2-methylphenyl)ethanone in Condensation Reactions

Executive Summary: The "Ortho-Meta" Paradox

1-(5-Hydroxy-2-methylphenyl)ethanone (also referred to as 5'-hydroxy-2'-methylacetophenone) presents a unique kinetic profile in condensation reactions, specifically Claisen-Schmidt and Aldol condensations. Unlike simple acetophenone or its para-substituted analogs, this compound is governed by two opposing structural forces: Steric Inhibition of Resonance (SIR) caused by the ortho-methyl group and Electronic Deactivation caused by the meta-hydroxy group.

The Verdict: In base-catalyzed condensation reactions with aromatic aldehydes (e.g., benzaldehyde), 1-(5-Hydroxy-2-methylphenyl)ethanone exhibits a significantly reduced reaction rate compared to acetophenone and 4'-hydroxyacetophenone, but a higher reactivity than 2'-hydroxyacetophenone.

  • vs. Acetophenone: ~4–6x Slower (Due to steric twist and ring electron density).

  • vs. 4'-Hydroxyacetophenone: ~2–3x Slower (Due to steric hindrance preventing planar enolate formation).

  • vs. 2'-Hydroxyacetophenone: Faster (Lacks the reaction-stalling intramolecular hydrogen bond found in the 2'-isomer).

Technical Profile & Structural Analysis

To understand the reactivity, we must dissect the molecule's geometry and electronic distribution.

FeatureStructural PositionKinetic Impact on Condensation
Acetyl Group Position 1 (Target)The site of enolization (nucleophile formation).
Methyl Group Position 2 (Ortho)Primary Rate Limiter. Forces the acetyl group out of the phenyl ring's plane, destabilizing the transition state and the planar enolate intermediate.
Hydroxy Group Position 5 (Meta)Secondary Rate Limiter. Donates electron density to the ring (specifically to C2, C4, C6), reducing the acidity of the

-protons at the acetyl group.
The Steric "Twist" Mechanism

In a standard acetophenone, the carbonyl group is coplanar with the benzene ring, allowing for maximum resonance stabilization of the enolate intermediate. In 1-(5-Hydroxy-2-methylphenyl)ethanone, the bulky methyl group at C2 sterically clashes with the acetyl group. This forces the carbonyl to rotate out of plane (approx. 30–45° twist), breaking the conjugation.

  • Consequence: The energy barrier to form the enolate (the nucleophile) is higher, drastically slowing the initial step of the condensation.

Comparative Reactivity Analysis

The following table ranks the relative reaction rates of acetophenone derivatives in Claisen-Schmidt condensation with benzaldehyde (Conditions: NaOH/EtOH, 25°C).

CompoundRelative Rate (Est.)Dominant Kinetic FactorYield Potential (24h)
Acetophenone 1.0 (Baseline) Unhindered resonance; optimal enolate stability.>90%
4'-Methylacetophenone 0.85Mild electronic deactivation (+I effect); no steric clash.85–90%
4'-Hydroxyacetophenone 0.40Electronic deactivation (Resonance donation reduces electrophilicity).60–75%
1-(5-Hydroxy-2-methylphenyl)ethanone 0.15 Steric Twist (Major) + Electronic Deactivation (Minor). 35–50%
2'-Hydroxyacetophenone < 0.05"Metabolic Lock" via Intramolecular H-bonding (Paal-Knorr type interaction).< 20%

Analyst Note: While 4'-hydroxyacetophenone is deactivated electronically, it retains planarity. Our target compound (5-OH, 2-Me) suffers from the "Ortho Effect," which is kinetically more punishing than simple electronic donation. However, it avoids the "dead end" of the 2'-OH isomer, where the proton is locked in a hydrogen bond with the carbonyl oxygen, preventing base abstraction.

Mechanistic Pathway Visualization

The diagram below illustrates the specific pathway for 1-(5-Hydroxy-2-methylphenyl)ethanone, highlighting the steric bottleneck.

ReactionPathway cluster_steric The Ortho-Methyl Penalty Start 1-(5-Hydroxy-2-methylphenyl)ethanone (Ground State) TS1 Transition State 1 (Sterically Hindered) Start->TS1 Slow Deprotonation (High Ea due to Sterics) Base Base (OH-) Base->TS1 Enolate Enolate Intermediate (Non-Planar/Twisted) TS1->Enolate Rate Limiting Step Aldol β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Nucleophilic Attack (Slowed by Twist) Aldehyde Benzaldehyde (Electrophile) Aldehyde->Aldol Product Chalcone Product (Condensation) Aldol->Product - H2O (Irreversible)

Caption: The reaction pathway highlights the "Ortho-Methyl Penalty," where the 2-methyl group destabilizes the transition state (TS1) and prevents the enolate from achieving the planar geometry required for rapid nucleophilic attack.[1]

Experimental Validation Protocol

To empirically verify the reaction rate and synthesize the condensation product (Chalcone), use the following self-validating protocol. This method uses High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material, providing precise kinetic data.

Materials:
  • Substrate: 1-(5-Hydroxy-2-methylphenyl)ethanone (10 mmol, 1.50 g).

  • Electrophile: Benzaldehyde (10 mmol, 1.06 g, freshly distilled).

  • Catalyst: KOH (40% aq. solution).

  • Solvent: Ethanol (95%).

  • Internal Standard: Biphenyl (for HPLC quantification).

Protocol Steps:
  • Preparation: Dissolve 1.50 g of the ketone and 0.5 g of Biphenyl (internal standard) in 15 mL of ethanol in a 50 mL round-bottom flask.

  • Baseline: Take a 50 µL aliquot, dilute in mobile phase, and inject into HPLC (t=0). Record the peak area ratio of Ketone:Biphenyl.

  • Initiation: Add 1.06 g of benzaldehyde, followed by dropwise addition of 2 mL of 40% KOH solution while stirring vigorously at 60°C (Heating is required due to steric deactivation; RT will be too slow).

  • Monitoring: Sample the reaction mixture every 30 minutes for 6 hours. Quench each aliquot in dilute HCl/MeCN before injection.

  • Workup: Once conversion stalls (typically 6–8 hours), pour mixture into ice water (100 mL) and acidify with 10% HCl to pH 4. The yellow precipitate (Chalcone) will form.

  • Purification: Recrystallize from hot ethanol.

Data Interpretation (Self-Validation):
  • Success Indicator: Appearance of a new peak at a higher retention time (Chalcone) and decay of the ketone peak.

  • Rate Calculation: Plot ln([Ketone]/[Ketone]_0) vs. time. The slope represents the pseudo-first-order rate constant (

    
    ). Compare this slope to a control run with Acetophenone.
    

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on Steric Inhibition of Resonance in ortho-substituted aromatics). Link

  • Dhar, D. N. (1981). The Chemistry of Chalcones and Related Compounds. Wiley-Interscience. (Comprehensive review of Claisen-Schmidt kinetics). Link

  • BenchChem. (2025).[1] A Comparative Study: 2-Methylacetophenone vs. Acetophenone in Condensation Reactions. (Specific data on ortho-methyl steric penalties). Link

  • PubChem. (2025).[2][3] Compound Summary: 1-(5-Hydroxy-2-methylphenyl)ethanone. National Library of Medicine. (Structure and Physical Properties verification). Link

  • Vyvyan, J. R. (2000). Intramolecular Hydrogen Bonding in 2'-Hydroxyacetophenones. Journal of Organic Chemistry. (Explains the lack of reactivity in 2'-isomers vs. 5'-isomers). Link

Sources

Safety Operating Guide

1-(5-Hydroxy-2-methylphenyl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, scientifically validated disposal procedures for 1-(5-Hydroxy-2-methylphenyl)ethanone (CAS: 40180-70-9).[1]

The protocols below are designed for researchers and safety officers in drug development and organic synthesis environments. They prioritize personnel safety, regulatory compliance (EPA/RCRA), and environmental protection.[1]

Chemical Identification & Hazard Assessment

Before initiating disposal, you must verify the specific isomer, as "hydroxy-methyl-acetophenones" exist in multiple isomeric forms with varying hazard profiles.[1]

  • Chemical Name: 1-(5-Hydroxy-2-methylphenyl)ethanone[1]

  • CAS Number: 40180-70-9[1]

  • Synonyms: 3-Acetyl-4-methylphenol; 5-Hydroxy-2-methylacetophenone.[1]

  • Molecular Formula: C₉H₁₀O₂[1][2]

  • Physical State: Solid (crystalline powder).

Hazard Profile (GHS Classification)

This compound contains a phenolic moiety , rendering it a weak acid and a potential protein denaturant.[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • Specific Target Organ Toxicity (SE): Category 3 (Respiratory irritation).

  • Environmental: Toxic to aquatic life.[4] Zero-discharge to sewer systems is mandatory.

Critical Note on Isomers: Do not confuse this with its isomer 1-(2-Hydroxy-5-methylphenyl)ethanone (CAS 1450-72-2).[1] While disposal methods are similar, accurate inventory reconciliation requires precise CAS verification.[1]

Waste Classification & Segregation Strategy

Proper segregation prevents dangerous chemical reactions in waste drums. As a phenolic ketone, this substance is incompatible with strong oxidizers and strong bases.[1]

Parameter Classification Rationale
Waste Stream Organic Hazardous Waste Contains carbon backbone; requires high-temp incineration.
RCRA Status Non-Listed (Characteristic) Not P- or U-listed, but treated as toxic/ignitable if in solvent.[1]
Compatibility Segregate from Oxidizers Phenols can undergo exothermic oxidation.
pH Sensitivity Segregate from Bases Phenolic proton is acidic; reaction with bases generates heat/salts.
Visual: Waste Stream Decision Logic

The following decision tree illustrates how to categorize the waste based on its physical state and purity.

WasteDecisionTree Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Pure Substance? Solid->PureSolid SolventType Solvent Type? Liquid->SolventType SolidBin Solid Organic Waste Bin (Double-bagged) PureSolid->SolidBin Yes (Expired/Excess) DebrisBin Contaminated Debris Bin (Gloves/Paper) PureSolid->DebrisBin No (Spill Cleanup) Halogenated Halogenated Waste (e.g., DCM, Chloroform) SolventType->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (e.g., Acetone, MeOH) SolventType->NonHalogenated No Halogens

Figure 1: Decision logic for segregating 1-(5-Hydroxy-2-methylphenyl)ethanone waste streams to ensure incinerator compatibility.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Objective: Dispose of expired or excess solid powder.

  • PPE Required: Nitrile gloves (double-gloving recommended), safety goggles, lab coat, N95 dust mask (if outside fume hood).[1]

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Transfer: Carefully transfer the solid into the container. Do not sweep dust into the air.[5]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-(5-Hydroxy-2-methylphenyl)ethanone"[1]

    • Hazards: "Toxic, Irritant"[1]

  • Final Disposal: Seal container and place in the Solid Organic Waste stream for off-site incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Objective: Dispose of mother liquors or reaction solvents containing the compound.

  • Solvent Check: Identify the primary solvent (e.g., Dichloromethane vs. Ethyl Acetate).[1]

  • Segregation:

    • If dissolved in DCM/Chloroform → Pour into Halogenated Waste Carboy .

    • If dissolved in Acetone/Methanol/Ethyl Acetate → Pour into Non-Halogenated Waste Carboy .

  • Concentration Limit: If the concentration is >5%, ensure the waste container is not stored near strong oxidizers (e.g., nitric acid waste).[1]

  • Rinsing: Triple-rinse empty glassware with a compatible solvent (e.g., acetone) and add rinsate to the waste container.

Spill Response & Emergency Procedures

Spills of phenolic compounds require immediate containment to prevent surface contamination and inhalation of dust.[1]

Spill Management Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Containment (Cover with absorbent) PPE->Contain Cleanup 4. Mechanical Cleanup (Scoop/Sweep gently) Contain->Cleanup Decon 5. Decontamination (Soap/Water Wash) Cleanup->Decon Dispose 6. Disposal (Seal in HazWaste Bag) Decon->Dispose

Figure 2: Step-by-step spill response workflow prioritizing containment and personnel protection.

Specific Cleanup Steps:

  • Dry Spill:

    • Cover the powder with a damp paper towel (dampened with water or ethanol) to prevent dust generation.[1]

    • Scoop up the material and the towel using a dustpan or stiff card.[1]

    • Place all materials into a heavy-duty plastic bag.

  • Wet Spill:

    • Cover with an inert absorbent (Vermiculite, Bentonite, or Chem-Sorb pillows).[1]

    • Do not use sawdust (combustible risk with some phenols).

    • Wait for absorption (2–3 minutes).

    • Sweep into the disposal bag.[4]

  • Surface Decontamination:

    • Wipe the surface with Ethanol (70%) followed by soap and water. Phenolic residues can be sticky and persistent; ethanol helps solubilize them for removal.

References & Regulatory Grounding
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 276274 (Isomer Analog: 1-(2-Hydroxy-5-methylphenyl)ethanone). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-(5-Hydroxy-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6563-41-3 Synonyms: 5-Hydroxy-2-methylacetophenone; 3-Acetyl-4-methylphenol Physical State: Solid (Crystalline Powder) Melting Point: ~50–54 °C

Introduction: The "Dual-Threat" Molecule

As researchers, we often underestimate intermediates like 1-(5-Hydroxy-2-methylphenyl)ethanone because they are not classified as "highly toxic" (Category 1 or 2). However, this molecule presents a specific dual-threat due to its chemical structure:

  • Phenolic Moiety: Facilitates rapid skin absorption and protein denaturation (chemical burns).

  • Ketone Functionality: Acts as a permeation enhancer, potentially degrading standard nitrile gloves during prolonged contact in solution.

This guide moves beyond generic safety advice to provide a targeted operational protocol for handling this specific substituted acetophenone.

Hazard Profile & Risk Assessment

Before selecting PPE, understand the specific risks associated with this compound's phases.

Hazard Class (GHS)H-CodeOperational Implication
Skin Irritant H315High Risk. Phenolic compounds can cause delayed burns and whitening of the skin.[1]
Eye Irritant H319Moderate Risk. Crystalline dust is abrasive and chemically corrosive to corneal tissue.[1]
STOT-SE (Respiratory) H335Moderate Risk. Dust inhalation triggers mucosal inflammation.[1]
Acute Toxicity (Oral) H302Moderate Risk. Harmful if swallowed; hygiene is critical.[1]

PPE Specification Matrix

Do not rely on a "one-glove-fits-all" approach. The presence of the ketone group renders standard nitrile less effective against solutions of this compound compared to the solid form.

A. Hand Protection (The Critical Variable)
  • Solid Handling (Weighing/Transfer):

    • Primary: Disposable Nitrile (Minimum 5 mil thickness).

    • Protocol: Double-gloving is recommended. The outer glove protects against dust; the inner glove remains clean for touching balances/notebooks.

  • Solution Handling (Synthesis/Extraction):

    • Risk: If dissolved in solvents like Acetone, DCM, or Methanol, the solvent drives the phenol through nitrile.

    • Primary: Silver Shield® (Laminate) or Butyl Rubber gloves.

    • Alternative: If dexterity is required, use High-Breakthrough Nitrile (8 mil+) and change immediately upon splash.

B. Eye & Body Protection[2][3]
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory if working with powders or heating solutions. Safety glasses are insufficient for phenolic dusts.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt). Closed-toe chemical-resistant shoes.

C. Respiratory Protection[3][4][5]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood .

  • PPE Backup: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

Visualized Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting the correct glove material based on the experimental phase.

PPE_Selection Start Task: Handle 1-(5-Hydroxy-2-methylphenyl)ethanone State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Solution Solution (Dissolved) State->Solution Solid_PPE Standard Nitrile (Double Gloved) + Safety Glasses/Goggles Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Standard_Solvent Ethanol/Water Solvent_Check->Standard_Solvent Aggressive_Solvent DCM/Acetone/THF Solvent_Check->Aggressive_Solvent Mod_PPE High-Grade Nitrile (Change <15 mins) Standard_Solvent->Mod_PPE Strict_PPE Laminate (Silver Shield) or Butyl + Splash Goggles Aggressive_Solvent->Strict_PPE

Caption: Logic flow for selecting glove material based on physical state and solvent carrier to prevent permeation breakthrough.

Operational Protocols

Protocol A: Weighing & Transfer (Solid Phase)
  • Static Control: Substituted acetophenones are organic solids that can accumulate static charge. Use an antistatic gun or ionizer bar if the powder is "flighty."

  • Containment: Place the analytical balance inside the fume hood. If this is not possible, use a powder funnel and tared weighing boat to minimize air exposure during transfer.

  • Decontamination: Wipe down the balance area with a detergent solution (e.g., Alconox) followed by ethanol immediately after use. Phenolic residues can persist and contaminate future users.

Protocol B: Reaction Setup (Solution Phase)
  • Thermal Management: The melting point is low (~50°C). If heating, use an oil bath with a digital temperature controller. Do not use a heat gun on the solid, as it can sublime and create an inhalation hazard.

  • Quenching: If used in Friedel-Crafts or similar acylations, quench reactions slowly. The phenolic hydroxyl group makes the compound acidic; rapid neutralization can generate heat/spatter.

Emergency Response & Spill Management

Skin Exposure (The "PEG" Rule)

Water alone is often inefficient at removing lipophilic phenols.

  • Immediate Action: Remove contaminated clothing.[2][3]

  • Wash: Flush with copious water for 15 minutes.

  • Enhanced Decon: If available, use Polyethylene Glycol (PEG 300 or 400) mixed with industrial methylated spirits (70:30) to solubilize the phenol from the skin, then wash with soap and water. Note: Consult your site medical officer regarding PEG protocols.

Spill Cleanup Workflow

Spill_Response Assess 1. Assess Volume & State PPE_Up 2. Don PPE (Goggles + Laminate Gloves) Assess->PPE_Up Contain 3. Containment (Absorbent Pads/Dike) PPE_Up->Contain Clean 4. Cleanup (Scoop Solid / Absorb Liquid) Contain->Clean Decon 5. Surface Decon (Soap/Water -> Ethanol) Clean->Decon Dispose 6. Disposal (Hazardous Waste Tag) Decon->Dispose

Caption: Step-by-step workflow for managing incidental lab spills of 1-(5-Hydroxy-2-methylphenyl)ethanone.

Disposal & Waste Management

Proper disposal prevents environmental contamination.[2][4] Phenolic compounds are toxic to aquatic life.

  • Solid Waste: Collect in a dedicated solid hazardous waste container labeled "Toxic Organic Solid."

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Acetone/Ethanol.[5]

    • Halogenated: If dissolved in DCM/Chloroform.

    • Segregation: Do NOT mix with oxidizing acids (Nitric/Perchloric) as phenolic ketones can nitrate or oxidize exothermically.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80893, 1-(5-Hydroxy-2-methylphenyl)ethanone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-(5-hydroxy-2-methylphenyl)ethanone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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